molecular formula C5H11Cl2N B1321902 4-Chloropiperidine hydrochloride CAS No. 5382-19-4

4-Chloropiperidine hydrochloride

Cat. No.: B1321902
CAS No.: 5382-19-4
M. Wt: 156.05 g/mol
InChI Key: RDRWTVLHSXAFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropiperidine hydrochloride is a useful research compound. Its molecular formula is C5H11Cl2N and its molecular weight is 156.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRWTVLHSXAFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608220
Record name 4-Chloropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-19-4
Record name 4-Chloropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloropiperidine Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5382-19-4 Molecular Formula: C₅H₁₀ClN·HCl Molecular Weight: 156.06 g/mol

This technical guide provides an in-depth overview of 4-Chloropiperidine hydrochloride, a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a representative synthetic protocol, and illustrates its utility in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances stability and solubility, particularly in water and various organic solvents, making it a versatile reagent in a range of reaction conditions.[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 5382-19-4[1][2]
Molecular Formula C₅H₁₀ClN·HCl[2]
Molecular Weight 156.06 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point Approximately 134-138 °C[3]
Solubility Soluble in water and ethanol[1][3]
Storage Conditions Store at 0-8°C[2]

Table 2: Spectroscopic Data

Data TypeDetails
¹H NMR, ¹³C NMR, IR, Mass Spec. Specific, quantitative spectral data for this compound are not readily available in the public domain. Researchers are advised to acquire and interpret this data on a lot-specific basis from the supplier's Certificate of Analysis or through internal analytical testing.

Synthesis of this compound

A common and effective method for the synthesis of 4-chloropiperidines involves the chlorination of the corresponding 4-hydroxypiperidine precursor. The following protocol is a representative example based on the chlorination of a similar N-substituted piperidin-4-ol, a well-established transformation in organic synthesis.

Experimental Protocol: Synthesis from 4-Hydroxypiperidine

This protocol describes a two-step process: the chlorination of 4-hydroxypiperidine followed by the formation of the hydrochloride salt.

Step 1: Chlorination of 4-Hydroxypiperidine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypiperidine (1.0 eq) and a suitable base such as triethylamine (2.5 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq) in anhydrous DCM, to the reaction mixture via the dropping funnel. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloropiperidine.

Step 2: Formation of Hydrochloride Salt

  • Dissolution: Dissolve the crude 4-chloropiperidine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a solid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system.[2] Its bifunctional nature, possessing both a reactive secondary amine and an alkyl chloride, allows for sequential or orthogonal derivatization to build molecular complexity.

The piperidine moiety is a common scaffold in many approved drugs, and the chloro-substituent at the 4-position provides a convenient handle for introducing further functionality through nucleophilic substitution reactions.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from a 4-hydroxypiperidine precursor.

G start 4-Hydroxypiperidine reaction1 Chlorination Reaction start->reaction1 Precursor reagents1 Thionyl Chloride (SOCl₂) Triethylamine (Et₃N) Dichloromethane (DCM) reagents1->reaction1 Reagents intermediate 4-Chloropiperidine (Free Base) reaction1->intermediate Crude Product reaction2 Salt Formation intermediate->reaction2 Intermediate reagents2 Hydrogen Chloride (HCl) (gas or solution) reagents2->reaction2 Reagent workup Work-up & Purification reaction2->workup Precipitate product 4-Chloropiperidine Hydrochloride workup->product Final Product G start 4-Chloropiperidine Hydrochloride step1 N-Alkylation or N-Arylation start->step1 intermediate1 N-Substituted 4-Chloropiperidine step1->intermediate1 step2 Nucleophilic Substitution at C4 intermediate1->step2 product Complex Piperidine Derivative (Pharmaceutical Intermediate) step2->product reagent1 R¹-X (Alkyl/Aryl Halide) Base reagent1->step1 reagent2 Nu-H (Nucleophile) reagent2->step2

References

A Technical Guide to 4-Chloropiperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features and reactivity make it an essential intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its significant applications, with a focus on drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various synthetic applications.[1]

Molecular Information
IdentifierValueSource(s)
Molecular Formula C₅H₁₁Cl₂N (also represented as C₅H₁₀ClN·HCl)[1][3][4]
Molecular Weight 156.05 g/mol [3]
IUPAC Name 4-chloropiperidine;hydrochloride[3]
CAS Number 5382-19-4[4]
PubChem CID 20505836[4]
SMILES C1CNCCC1Cl.Cl[1]
Physicochemical Data
PropertyValueSource(s)
Melting Point 134-138 °C or 228-230 °C[2][5]
Boiling Point Decomposes before boiling[2]
Solubility Soluble in water and ethanol. Slightly soluble in chloroform.[2][5]
Appearance White to off-white crystalline solid[1][2][5]
Storage Conditions Store at 0-8°C in a dry, cool, and well-ventilated place.[4]

Note: Discrepancies in the reported melting point may be due to variations in purity or experimental conditions.

Synthesis and Characterization

The synthesis of this compound is a critical process for ensuring a high-purity starting material for subsequent chemical transformations.

General Synthesis Protocol

A common method for the preparation of this compound involves the chlorination of piperidine followed by salt formation with hydrochloric acid.[5]

Experimental Protocol:

  • Chlorination of Piperidine: Piperidine is reacted with a chlorinating agent, such as chlorine gas, under controlled temperature conditions.

  • Reaction with Hydrochloric Acid: The resulting 4-chloropiperidine is then treated with hydrochloric acid to yield this compound.[5]

  • Purification: The product is typically purified by recrystallization to obtain a crystalline solid.

Synthesis of 4-Chloropiperidine Derivatives via Aza-Prins Cyclization

A more advanced method for creating substituted 4-chloropiperidines involves an aza-Prins type cyclization, which is particularly useful for generating stereospecific derivatives.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of an appropriate epoxide (e.g., styrene oxide) and a homoallylic amine in an anhydrous solvent like methylene chloride, a Lewis acid such as Niobium (V) chloride (NbCl₅) is added under an inert atmosphere (e.g., nitrogen).[6]

  • Reaction Monitoring: The reaction mixture is stirred at room temperature, and its progress is monitored using thin-layer chromatography (TLC).[6]

  • Quenching and Extraction: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[6]

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[6]

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 4-chloropiperidine derivative.[6]

Analytical Characterization

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% phosphoric acid) is commonly employed.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often used.

  • Detection: UV detection at a suitable wavelength.

  • Standard Preparation: A known concentration of this compound is prepared in the mobile phase to serve as a standard for quantification.

Applications in Drug Development

This compound is a key building block in the synthesis of numerous pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[4]

Synthesis of Antihistamines

This compound is a crucial precursor in the synthesis of several second-generation antihistamines, including:

  • Loratadine: A non-sedating antihistamine used to treat allergies.

  • Ketotifen: Used for the prevention of asthma attacks and treatment of allergic conjunctivitis.

  • Cyproheptadine HCl: Possesses both antihistamine and antiserotonergic properties.

The following diagram illustrates the central role of this compound in the synthesis of these important pharmaceuticals.

G Role of 4-Chloropiperidine HCl in Pharmaceutical Synthesis A 4-Chloropiperidine Hydrochloride B Loratadine (Antihistamine) A->B Multi-step Synthesis C Ketotifen (Antihistamine/Mast Cell Stabilizer) A->C Multi-step Synthesis D Cyproheptadine HCl (Antihistamine/Antiserotonergic) A->D Multi-step Synthesis E Other Pharmaceutical Agents A->E Versatile Intermediate

Caption: Synthetic pathways from 4-Chloropiperidine HCl.

Other Applications

Beyond antihistamines, this compound is utilized in the synthesis of other bioactive molecules and materials.[4] It serves as a versatile intermediate in organic chemistry for creating complex molecular frameworks.[4] It is also used in the development of agrochemicals and in material science for creating specialized polymers.[4]

Biological Significance of Derivatives

The pharmaceutical derivatives of this compound, such as loratadine, exert their therapeutic effects by modulating specific biological pathways.

Mechanism of Action of Loratadine

Loratadine is a selective peripheral histamine H1-receptor antagonist.[] By blocking these receptors, it prevents histamine from mediating allergic responses.[8] Recent studies have also highlighted its anti-inflammatory properties, which are attributed to the inhibition of signaling pathways like NF-κB and AP-1.[9][10]

The diagram below illustrates the inhibitory effect of loratadine on the NF-κB signaling pathway, a key regulator of inflammation.

G Inhibition of NF-κB Pathway by Loratadine cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Syk_Src Syk / Src Receptor->Syk_Src IKK IKK Complex Syk_Src->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Loratadine Loratadine Loratadine->Syk_Src Inhibits Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Loratadine's anti-inflammatory mechanism.[10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[11] It should be used in a well-ventilated area or under a fume hood.[11]

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications in the pharmaceutical and chemical industries. Its role as a precursor to essential medicines like loratadine underscores its significance in drug discovery and development. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists working to develop novel therapeutics and other advanced materials.

References

A Comprehensive Technical Guide to 4-Chloropiperidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Chloropiperidine hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its piperidine core, substituted with a reactive chlorine atom, makes it a valuable intermediate for introducing the piperidine moiety into more complex molecular architectures. This technical guide provides an in-depth overview of the physical, chemical, and spectral properties of this compound, along with a detailed experimental protocol for its synthesis and purification, to support its effective utilization in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

Physical Properties
PropertyValueSource
Appearance White to off-white crystalline solid[1]
Molecular Formula C₅H₁₁Cl₂N[2]
Molecular Weight 156.05 g/mol [2]
Melting Point 200-201 °C[3]
Boiling Point Decomposes before boiling[4]
Solubility Soluble in water and ethanol. Slightly soluble in chloroform and methanol.[1][3]
Chemical Identifiers
IdentifierValueSource
CAS Number 5382-19-4[2]
PubChem CID 20505836[2]
InChI InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H[2]
SMILES C1CNCCC1Cl.Cl[2]

Spectral Data

Detailed spectral analysis is critical for the unambiguous identification and quality control of this compound. While comprehensive spectral data from open sources is limited, typical spectral characteristics are outlined below. Researchers are advised to acquire substance-specific data for their particular batch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound were not found in the search results, a general description of the expected ¹H and ¹³C NMR spectra for the parent compound, 4-chloropiperidine, can be inferred. The hydrochloride salt would likely show broader peaks for the protons adjacent to the nitrogen due to protonation.

Infrared (IR) Spectroscopy

The IR spectrum of piperidine hydrochloride shows characteristic peaks that would also be expected in the spectrum of this compound, with additional peaks corresponding to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry data for the parent compound, 4-chloropiperidine, would show a molecular ion peak corresponding to its molecular weight. The mass spectrum of the hydrochloride salt may not show the parent ion of the salt itself but rather that of the free base after ionization.

Reactivity and Stability

This compound is a stable compound under normal storage conditions, though it is hygroscopic and should be stored in a dry environment.[5] It is incompatible with strong oxidizing agents. The chlorine atom at the 4-position is a leaving group, making this position susceptible to nucleophilic substitution reactions, which is the basis of its utility as a synthetic intermediate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound from Piperidine

A common method for the preparation of this compound involves the chlorination of piperidine followed by salt formation with hydrochloric acid.

Materials and Equipment:

  • Piperidine

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction flask with a stirrer and dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve piperidine in an anhydrous solvent in a reaction flask and cool the mixture in an ice bath.

  • Slowly add a solution of the chlorinating agent in the same solvent to the cooled piperidine solution with continuous stirring.

  • Allow the reaction to proceed at a low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloropiperidine free base.

  • Dissolve the crude product in a suitable solvent and bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a solvent like diethyl ether to precipitate the hydrochloride salt.

  • Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Purification by Recrystallization

The purity of the synthesized this compound can be enhanced by recrystallization.

Materials and Equipment:

  • Crude this compound

  • Suitable solvent system (e.g., ethanol/diethyl ether)

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of a cold solvent in which the compound is sparingly soluble (e.g., diethyl ether).

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.

SynthesisWorkflow start Start: Piperidine & Chlorinating Agent dissolve Dissolve Piperidine in Anhydrous Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Slowly Add Chlorinating Agent cool->add_reagent react Reaction at Low Temperature add_reagent->react monitor Monitor by TLC react->monitor filter_solids Filter Byproducts monitor->filter_solids concentrate Concentrate Filtrate filter_solids->concentrate precipitate Precipitate with HCl concentrate->precipitate collect Collect Crude Product by Filtration precipitate->collect end End: Crude 4-Chloropiperidine HCl collect->end

Caption: Synthesis Workflow for this compound.

PurificationWorkflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Collect Crystals by Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Under Vacuum wash->dry end End: Purified Product dry->end

Caption: Purification of this compound by Recrystallization.

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[6] Its ability to participate in nucleophilic substitution reactions allows for the facile introduction of the piperidine scaffold, a common motif in bioactive molecules. It is also utilized in the development of agrochemicals and in material science applications.[6] The stability and reactivity of this compound make it a reliable and efficient building block in complex organic syntheses.[6]

References

Navigating the Solubility Landscape of 4-Chloropiperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropiperidine hydrochloride is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and offers a detailed experimental protocol for the precise quantitative determination of its solubility in various organic media. While specific quantitative solubility data is not extensively available in public literature, this guide equips researchers with the necessary framework to generate this critical data in-house.

Qualitative Solubility Profile

Existing literature and chemical data repositories provide a general qualitative assessment of the solubility of this compound. As a hydrochloride salt, it exhibits a preference for polar solvents. The available information is summarized in the table below.

Solvent ClassificationSolventQualitative SolubilityCitation
Polar Protic WaterSoluble[1][2][3]
EthanolSoluble / Slightly Soluble[1]
MethanolFreely Soluble / Slightly Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Freely Soluble
N,N-Dimethylformamide (DMF)Data not available
Non-Polar / Weakly Polar ChloroformSlightly Soluble[1]
Ethyl AcetateSparingly Soluble
Non-polar solventsAlmost Insoluble[1]

Note: The qualitative descriptors are based on available data and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest using the isothermal shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Organic solvent of choice (anhydrous, HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • Mobile phase for HPLC

  • HPLC column suitable for the analyte

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.

    • Inject the calibration standards and the diluted sample onto the HPLC system.

    • Record the peak areas from the chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the diluted sample using the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Prepare Supersaturated Mixture (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Sample Supernatant B->C D Filter to Remove Undissolved Solid C->D E Dilute Sample with Mobile Phase D->E G HPLC Analysis E->G F Prepare Calibration Standards F->G H Construct Calibration Curve G->H I Determine Sample Concentration H->I J Calculate Solubility I->J

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its effective application in research and drug development. While quantitative data is sparse in the public domain, the qualitative profile indicates a preference for polar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound in any solvent of interest, thereby enabling optimized reaction conditions, efficient purification processes, and informed formulation strategies.

References

Technical Guide: Physicochemical Properties of 4-Chloropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 4-Chloropiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document summarizes available data, presents generalized experimental protocols for physical property determination, and outlines a common synthetic route.

Physicochemical Data

The physical properties of this compound are crucial for its application in further chemical synthesis and drug development. The reported values for its melting and boiling points exhibit some variability in the literature, which is important to note for experimental design.

PropertyReported ValueNotes
Melting Point 134-138 °C[1]A wider range is sometimes reported.
200-201 °C[1]Significant discrepancy exists in reported values.
Boiling Point 216.7 °C (at 760 mmHg)[1]Thermal decomposition may occur at or below this temperature. A Safety Data Sheet indicates that the decomposition temperature is not available.

The discrepancy in the reported melting points may be attributable to variations in purity, crystalline form, or the experimental method used for determination. Researchers should consider empirically determining the melting point of their specific batch of this compound.

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of dry this compound is finely powdered. This powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

Should the compound not decompose upon heating, its boiling point can be determined by distillation.

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask with a few boiling chips. A condenser and a collection flask are attached. A calibrated thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

  • Heating: The flask is gently heated.

  • Observation: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature represents the boiling point.

Synthesis Workflow

This compound is typically synthesized in a two-step process starting from piperidine. The following diagram illustrates the general workflow.

G Synthesis of this compound A Piperidine C Reaction Vessel 1 (Chlorination) A->C Reacts with B Chlorinating Agent (e.g., Chlorine Gas) B->C D 4-Chloropiperidine (Intermediate) C->D Yields F Reaction Vessel 2 (Salt Formation) D->F Reacts with E Hydrochloric Acid E->F H Purification (e.g., Recrystallization) F->H Yields crude product for G This compound (Final Product) H->G Results in

Caption: General workflow for the synthesis of this compound.

This guide provides a summary of the key physicochemical properties and synthetic pathway for this compound. Due to the noted discrepancies in the literature, it is recommended that researchers verify these properties on their own materials using standardized methods.

References

An In-depth Technical Guide to 4-Chloropiperidine Hydrochloride: Structure, Properties, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloropiperidine hydrochloride, a key building block in synthetic organic chemistry and drug discovery. This document details its structural formula, physicochemical properties, and the standard methodologies for its characterization.

Structural Formula and Chemical Identity

This compound is the hydrochloride salt of 4-chloropiperidine. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. In this compound, a chlorine atom is substituted at the 4-position of the piperidine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Structural Formula:

this compound structure

Caption: The 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₅H₁₁Cl₂N (or C₅H₁₀ClN·HCl)[1][2]
Molecular Weight 156.05 g/mol [1][3]
Appearance White crystalline solid[3]
Melting Point Approximately 134-138 °C[3]
Solubility Soluble in water and ethanol, slightly soluble in chloroform, and almost insoluble in non-polar solvents.[3]
CAS Number 5382-19-4[2]

Synthesis and Applications

This compound is a versatile synthetic intermediate.[2] A common laboratory-scale synthesis involves the reaction of piperidine with a chlorinating agent to introduce the chlorine at the 4-position, followed by treatment with hydrochloric acid to form the salt.[3]

Its primary applications are in:

  • Pharmaceutical Synthesis: It serves as a crucial precursor for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2]

  • Agrochemical Development: It is used as a building block in the creation of novel herbicides and insecticides.[2]

  • Organic Chemistry Research: Its reactivity makes it a valuable tool for constructing more complex molecular architectures.[2]

Characterization Protocols

Comprehensive characterization is essential to confirm the identity and purity of this compound. The following are detailed experimental protocols for standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Spectral Interpretation: Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) of the signals to assign them to the respective protons in the molecule.

Expected ¹H NMR Spectral Features: Due to the protonation of the nitrogen, the protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear downfield. The proton on the carbon bearing the chlorine (C4) will also be shifted downfield. The protons on C3 and C5 will likely appear as complex multiplets.

Experimental Protocol (¹³C NMR):

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Interpretation: Process the data similarly to ¹H NMR. The chemical shifts of the carbon signals will provide information about their electronic environment. The carbon attached to the chlorine (C4) and the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most downfield.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

  • Spectral Interpretation: Analyze the positions, intensities, and shapes of the absorption bands. Key expected vibrations include N-H stretching (from the hydrochloride salt), C-H stretching, N-H bending, and C-Cl stretching.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The ESI process will generate protonated molecules [M+H]⁺, where M is the free base (4-chloropiperidine).

  • Spectral Interpretation: The most prominent peak in the spectrum should correspond to the molecular ion of the free base (m/z for C₅H₁₀ClN). The presence of chlorine will be indicated by a characteristic isotopic pattern, with a peak at M+2 having approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[4]

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G cluster_0 Compound Identity cluster_1 Structural Elucidation cluster_2 Physicochemical & Spectroscopic Characterization cluster_3 Purity & Confirmation A 4-Chloropiperidine Hydrochloride B Structural Formula (C5H11Cl2N) A->B Defines E Physicochemical Properties (MW, MP, Solubility) A->E Has C NMR Spectroscopy (1H, 13C) B->C Verified by D Functional Group ID B->D Contains G Mass Spectrometry B->G Analyzed by H Confirmed Structure & Purity C->H Confirms F IR Spectroscopy D->F Analyzed by E->H Supports F->H Confirms G->H Confirms

References

An In-Depth Technical Guide to the Discovery and History of 4-Chloropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropiperidine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the versatile reactivity of the piperidine ring and the chloro-substituent, which allows for a wide array of chemical modifications. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, including its synthesis, physicochemical properties, and applications. Detailed experimental protocols from key historical and contemporary literature are presented, alongside visualizations of synthetic pathways to facilitate a deeper understanding of this crucial chemical intermediate.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in a vast number of natural products and synthetic pharmaceuticals.[1][2] The conformational flexibility of the piperidine ring, coupled with the basicity of the nitrogen atom, imparts favorable pharmacokinetic properties to molecules, enhancing their bioavailability and interaction with biological targets. The introduction of a chloro-substituent at the 4-position of the piperidine ring, as in 4-chloropiperidine, provides a valuable synthetic handle for the construction of more complex molecular architectures.[3] The hydrochloride salt form enhances the compound's stability and solubility, making it a convenient reagent for a variety of chemical transformations.[4]

Discovery and Historical Context

While the parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the active component of black pepper, the specific history of this compound is less definitively documented in readily available literature.[5] Its emergence is intrinsically linked to the broader exploration of piperidine chemistry in the mid-20th century, driven by the burgeoning field of medicinal chemistry and the quest for novel therapeutic agents.

A seminal publication by Fankhauser, Grob, and Krasnobajew in a 1966 issue of Helvetica Chimica Acta provides one of the earliest detailed accounts of the synthesis of 4-chloropiperidine and its N-alkyl derivatives.[6] This work laid the foundation for subsequent investigations into the reactivity and synthetic utility of this compound. The primary impetus for the synthesis of 4-chloropiperidine and its analogues was their potential as intermediates in the preparation of pharmacologically active molecules. The ability to displace the chlorine atom with various nucleophiles opened up avenues for the creation of diverse libraries of piperidine-containing compounds for biological screening.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[7] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₁Cl₂N[7]
Molecular Weight 156.05 g/mol [7]
Melting Point Approximately 134-138 °C[7]
Solubility Soluble in water and ethanol; slightly soluble in chloroform; almost insoluble in non-polar solvents.[7]
Appearance White crystalline solid[7]

Key Historical Synthesis Methods

The 1966 publication by Fankhauser, Grob, and Krasnobajew described two primary routes for the synthesis of 4-chloropiperidine, starting from 4-piperidones and 4-pyridone. These methods represent significant early contributions to the synthesis of this important intermediate.

Synthesis from 4-Piperidones

A common and historically significant method for the preparation of 4-chloropiperidine involves the chlorination of a corresponding 4-hydroxypiperidine, which is readily accessible from a 4-piperidone. The hydroxyl group is typically converted to a chloro group using a variety of chlorinating agents.

This protocol is a generalized representation based on established chemical principles for the conversion of a secondary alcohol to a chloride.

  • Reduction of N-substituted-4-piperidone: The N-substituted-4-piperidone is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent, for example, sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until the reduction to the corresponding N-substituted-4-hydroxypiperidine is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).

  • Work-up and Isolation of the Alcohol: The reaction mixture is quenched by the slow addition of water or a dilute acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude N-substituted-4-hydroxypiperidine.

  • Chlorination of N-substituted-4-hydroxypiperidine: The crude N-substituted-4-hydroxypiperidine is dissolved in an appropriate solvent, such as dichloromethane or chloroform. A chlorinating agent, such as thionyl chloride or phosphorus pentachloride, is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the conversion is complete.

  • Final Work-up and Isolation of 4-Chloropiperidine: The reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude N-substituted-4-chloropiperidine.

  • Formation of the Hydrochloride Salt: The crude N-substituted-4-chloropiperidine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added. The resulting precipitate of N-substituted-4-chloropiperidine hydrochloride is collected by filtration, washed with a cold solvent, and dried.

Synthesis Pathway from 4-Piperidone

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation N_Substituted_4_Piperidone N-Substituted- 4-Piperidone N_Substituted_4_Hydroxypiperidine N-Substituted- 4-Hydroxypiperidine N_Substituted_4_Piperidone->N_Substituted_4_Hydroxypiperidine Reducing Agent (e.g., NaBH₄) N_Substituted_4_Chloropiperidine N-Substituted- 4-Chloropiperidine N_Substituted_4_Hydroxypiperidine->N_Substituted_4_Chloropiperidine Chlorinating Agent (e.g., SOCl₂) Final_Product N-Substituted- 4-Chloropiperidine Hydrochloride N_Substituted_4_Chloropiperidine->Final_Product HCl

Caption: General synthesis route from N-substituted-4-piperidone.

Synthesis from 4-Pyridone

The 1966 paper by Fankhauser et al. also outlines a synthetic route starting from 4-pyridone. This method involves the reduction of the pyridine ring and subsequent chlorination.

This protocol is a conceptual representation of the multi-step synthesis, as the full experimental details from the original publication were not accessible.

  • Catalytic Hydrogenation of 4-Pyridone: 4-Pyridone is subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding 4-hydroxypiperidine. This reaction is typically carried out under a hydrogen atmosphere in the presence of a suitable catalyst, such as platinum oxide or palladium on carbon, in a polar solvent like acetic acid or ethanol.

  • Chlorination of 4-Hydroxypiperidine: The resulting 4-hydroxypiperidine is then chlorinated. This step would likely involve the protection of the secondary amine, for example, by acylation, to prevent side reactions. The protected 4-hydroxypiperidine is then treated with a chlorinating agent like thionyl chloride.

  • Deprotection and Hydrochloride Salt Formation: Following the chlorination, the protecting group on the nitrogen is removed. The final step involves the treatment of the 4-chloropiperidine with hydrochloric acid to form the stable hydrochloride salt.

Synthesis Pathway from 4-Pyridone

G Pyridone 4-Pyridone Hydroxypiperidine 4-Hydroxypiperidine Pyridone->Hydroxypiperidine Catalytic Hydrogenation Protected_Hydroxypiperidine N-Protected- 4-Hydroxypiperidine Hydroxypiperidine->Protected_Hydroxypiperidine N-Protection Protected_Chloropiperidine N-Protected- 4-Chloropiperidine Protected_Hydroxypiperidine->Protected_Chloropiperidine Chlorination Chloropiperidine 4-Chloropiperidine Protected_Chloropiperidine->Chloropiperidine Deprotection Final_Product 4-Chloropiperidine Hydrochloride Chloropiperidine->Final_Product HCl

Caption: Conceptual synthesis route from 4-pyridone.

Modern Synthetic Applications

This compound serves as a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[8] Its utility stems from the ability to perform nucleophilic substitution at the C-4 position and functionalization of the secondary amine.

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a building block for various classes of drugs, including antihistamines, antipsychotics, and analgesics. The piperidine moiety is often crucial for the drug's interaction with its biological target, while the chemistry enabled by the chloro-substituent allows for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. For instance, it can be a precursor in the synthesis of compounds targeting neurological and psychiatric disorders.[8]

Role in Drug Discovery Workflow

G Start 4-Chloropiperidine Hydrochloride Step1 Nucleophilic Substitution at C-4 Start->Step1 Step2 N-Functionalization Step1->Step2 Step3 Further Modifications Step2->Step3 End Active Pharmaceutical Ingredient (API) Step3->End

Caption: General workflow for utilizing 4-chloropiperidine HCl in drug synthesis.

Use in Agrochemical Development

In the agrochemical sector, this compound is used in the synthesis of herbicides, insecticides, and fungicides. The piperidine ring can confer desirable properties such as systemic activity or specific modes of action in the resulting agrochemical.

Conclusion

This compound has a rich, albeit not always perfectly documented, history rooted in the expansion of synthetic organic and medicinal chemistry in the 20th century. From its early synthesis, as detailed in the mid-1960s, it has evolved into a commercially significant and versatile building block. Its continued importance in the synthesis of pharmaceuticals and agrochemicals underscores the enduring value of the piperidine scaffold and the strategic utility of the chloro-substituent. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for the design and development of novel and effective chemical entities.

References

The Pivotal Role of 4-Chloropiperidine Hydrochloride as a Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropiperidine hydrochloride has emerged as a versatile and indispensable building block in the realm of organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, combining a reactive chloro-substituent at the 4-position with a piperidine ring, render it a valuable synthon for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the role of this compound as a synthetic intermediate, with a focus on its application in the synthesis of prominent pharmaceutical agents. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this key intermediate in their synthetic endeavors.

Core Synthetic Transformations and Applications

This compound serves as a versatile precursor for a variety of synthetic transformations, primarily centered around the nucleophilic substitution of the C4-chlorine atom and reactions involving the piperidine nitrogen. These reactions enable the introduction of a wide range of functionalities, leading to the synthesis of diverse molecular scaffolds with significant biological activities.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring readily undergoes N-alkylation and N-acylation reactions, allowing for the introduction of various substituents that can modulate the pharmacological properties of the final compound. A common and crucial transformation is the protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, to control reactivity in subsequent steps.

Nucleophilic Substitution at C4

The chlorine atom at the 4-position is a good leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles, including amines, phenols, and carbanions. This allows for the construction of key carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, forming the core structures of many active pharmaceutical ingredients (APIs).

Application in the Synthesis of Key Pharmaceuticals

The utility of this compound as a synthetic intermediate is best illustrated through its application in the synthesis of several blockbuster drugs. While direct, one-step syntheses from this compound are not always the case, it serves as a critical starting point for obtaining key piperidine-containing intermediates.

Synthesis of Antihistamines

Loratadine: A widely used second-generation antihistamine, the synthesis of loratadine often involves the use of an N-substituted 4-piperidone derivative.[1] this compound can be a precursor to such intermediates through N-alkylation followed by oxidation or hydrolysis of the chloro group to a ketone. A common synthetic route involves the McMurry reaction of N-methyl-4-piperidone with 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[α,d]cyclohepten-5-one.[1]

Ketotifen: This mast cell stabilizer and H1-antihistamine is another important therapeutic agent whose synthesis can involve piperidine-based intermediates derivable from this compound.[2]

Cyproheptadine: A first-generation antihistamine with antiserotonergic properties, cyproheptadine's structure features a 1-methylpiperidine ring.[3][4] Synthetic pathways to cyproheptadine can utilize 1-methyl-4-piperidone, which can be synthesized from this compound.

Experimental Protocols

This section provides detailed experimental methodologies for key transformations involving this compound and its derivatives.

Synthesis of N-Boc-4-hydroxypiperidine from 4-Piperidone Hydrochloride Hydrate

This protocol, starting from a closely related precursor, illustrates a typical procedure for the protection and reduction of a piperidone ring, a common sequence in the utilization of 4-chloropiperidine derivatives.

Step 1: Synthesis of N-Boc-4-piperidone [5]

  • In a 1L three-necked flask, add 4-piperidone hydrochloride hydrate (153.6 g, 1.0 mol) and water (150.0 g).

  • Slowly add 20% sodium hydroxide solution (400.0 g, 2.0 mol) while maintaining the temperature at 20-30°C.

  • After stirring for 20 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (240.0 g, 1.1 mol) dropwise.

  • Continue stirring the reaction mixture at 20-30°C for approximately 12 hours, monitoring the reaction completion by TLC.

  • Cool the reaction mixture and filter. The crude product is recrystallized from ethanol to yield N-Boc-4-piperidone.

Step 2: Reduction to N-Boc-4-hydroxypiperidine [5]

  • Under a nitrogen atmosphere, add N-Boc-4-piperidone (180.5 g, 0.906 mol), toluene (542 g), aluminum isopropoxide (55.5 g, 0.272 mol), and isopropanol (653.0 g, 10.87 mol) to a 2L three-necked flask.

  • Heat the mixture to 50°C and stir for 24 hours, monitoring the reaction by GC.

  • After completion, cool the reaction and quench with 1N HCl.

  • Extract the product with toluene. The combined organic layers are washed with saturated sodium chloride solution, concentrated under reduced pressure, and the crude product is recrystallized from n-heptane to yield N-Boc-4-hydroxypiperidine.

Quantitative Data for N-Boc-4-hydroxypiperidine Synthesis [5]

StepProductStarting MaterialYield (%)Purity (GC) (%)Melting Point (°C)
1N-Boc-4-piperidone4-Piperidone hydrochloride hydrate90.699.4-
2N-Boc-4-hydroxypiperidineN-Boc-4-piperidone85.799.165.2-66.4
Synthesis of 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride

This example demonstrates the utility of a benzyl-protected piperidine derivative in a nucleophilic substitution reaction.

Procedure: [6]

  • A toluene solution (151.2 g) containing N,N-bis(2-chloroethyl)benzylamine (78.5 g) is reacted with phenylacetonitrile (39.8 g) in the presence of 50% aqueous sodium hydroxide solution (109 g) and tetra-n-butylammonium hydrogen sulfate (11.6 g) as a phase-transfer catalyst.

  • The sodium hydroxide solution is added over a period of twenty minutes.

  • The reaction mixture is heated at 85°C for four hours.

  • The product, 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride, is isolated.

Quantitative Data for 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride Synthesis [6]

ProductStarting MaterialYield (%)Melting Point (°C)
1-Benzyl-4-cyano-4-phenylpiperidine hydrochlorideN,N-bis(2-chloroethyl)benzylamine70261-263

Signaling Pathways of Key Pharmaceuticals

Understanding the mechanism of action of drugs synthesized from this compound is crucial for drug development professionals. The following diagrams illustrate the signaling pathways of loratadine, ketotifen, and cyproheptadine.

Loratadine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds NF_kB NF-κB H1_Receptor->NF_kB Activates AP1 AP-1 H1_Receptor->AP1 Activates Loratadine Loratadine Loratadine->H1_Receptor Blocks Inflammatory_Genes Transcription of Inflammatory Genes NF_kB->Inflammatory_Genes Promotes AP1->Inflammatory_Genes Promotes

Caption: Loratadine's mechanism of action.

Ketotifen_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds Degranulation Degranulation IgE_Receptor->Degranulation Triggers Ketotifen_MC Ketotifen Ketotifen_MC->Degranulation Inhibits Histamine_Release Histamine Release Degranulation->Histamine_Release Histamine Histamine Histamine_Release->Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Allergic_Response Allergic Response H1_Receptor->Allergic_Response Initiates Ketotifen_H1 Ketotifen Ketotifen_H1->H1_Receptor Blocks

Caption: Ketotifen's dual mechanism of action.

Cyproheptadine_Signaling_Pathway cluster_receptors Receptors cluster_effects Physiological Effects Cyproheptadine Cyproheptadine H1_Receptor Histamine H1 Cyproheptadine->H1_Receptor Antagonist Serotonin_Receptor Serotonin (5-HT2A/2C) Cyproheptadine->Serotonin_Receptor Antagonist Muscarinic_Receptor Muscarinic Cyproheptadine->Muscarinic_Receptor Antagonist Antihistaminic Antihistaminic H1_Receptor->Antihistaminic Antiserotonergic Antiserotonergic Serotonin_Receptor->Antiserotonergic Anticholinergic Anticholinergic Muscarinic_Receptor->Anticholinergic

Caption: Cyproheptadine's multi-receptor antagonism.

Conclusion

This compound stands as a cornerstone in the synthesis of a multitude of pharmaceutical compounds. Its reactivity and versatility allow for the efficient construction of complex piperidine-containing scaffolds. The examples and protocols provided in this guide highlight its significance as a key intermediate. A thorough understanding of its chemistry and applications is paramount for researchers and professionals in the field of drug discovery and development, enabling the continued innovation of novel therapeutics.

References

The Evolving Landscape of 4-Chloropiperidine Hydrochloride Derivatives: A Look into their Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled, detailing the preliminary biological activities of 4-Chloropiperidine hydrochloride derivatives. This whitepaper serves as a crucial resource for researchers, scientists, and drug development professionals, offering an in-depth look at the emerging therapeutic potential of this versatile chemical scaffold. The guide presents a consolidated view of quantitative data, detailed experimental protocols, and the known signaling pathways associated with these compounds, highlighting their promise in analgesic, antifungal, anthelmintic, and anticancer applications.

This compound and its derivatives are recognized as important intermediates in the synthesis of a wide array of bioactive molecules.[1] Their unique structure serves as a valuable building block for developing novel therapeutic agents.[1] This guide delves into the specific biological activities demonstrated by various derivatives, providing a structured overview of their current state of research.

Analgesic Potential of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

A notable area of investigation is the analgesic activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Studies have shown that these compounds exhibit significant analgesic effects. The phenylpiperidine scaffold is a well-established pharmacophore in analgesic drugs, often exerting its effects through interaction with the µ-opioid receptor (MOR).[2]

Quantitative Data: Analgesic Activity

Derivative ClassCompound/sAnimal ModelAssayDoseOutcomeReference Compound
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesCompounds 2, 3, 4, and 5Male Wistar ratsTail flick test (thermal stimuli)50 mg/kg (intramuscular)Significant analgesic activityPethidine

Table 1: Summary of the analgesic activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives.[3]

Experimental Protocol: Analgesic Activity Assessment (Tail Flick Test)

The analgesic activity of the synthesized 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives was evaluated using the tail flick test in male Wistar rats. The test compounds were administered intramuscularly at a dose of 50 mg/kg of body weight. The latency period for the rat to flick its tail in response to a thermal stimulus was measured. A significant increase in the latency period compared to a control group indicates an analgesic effect. Pethidine was used as a standard reference drug for comparison.[3] Additionally, some of these compounds were observed to cause a reduction in blood pressure in normotensive rats.[3]

Signaling Pathway: Mu-Opioid Receptor Agonism

The analgesic effects of phenylpiperidine derivatives are primarily mediated through their agonist activity at the mu-opioid receptor. This interaction in the central nervous system, particularly in the dorsal horn of the spinal cord and the rostral ventral medulla, inhibits ascending pain pathways, thereby increasing the pain threshold.[2]

mu_opioid_receptor_agonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Derivative Derivative MOR Mu-Opioid Receptor Derivative->MOR Binds to Ca_channel Voltage-gated Ca2+ Channel MOR->Ca_channel Inhibits K_channel K+ Channel MOR->K_channel Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Prevents Influx Synaptic_Cleft Synaptic_Cleft Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux leads to Reduced_Transmission Reduced_Transmission ergosterol_biosynthesis_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Enzyme1 Sterol C14-Reductase Enzyme2 Sterol C8-Isomerase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Inhibitor 4-Aminopiperidine Derivative Inhibitor->Enzyme1 Inhibits Inhibitor->Enzyme2 Inhibits dna_alkylation_pathway cluster_dna Cellular Target cluster_response Cellular Response Drug Bis-3-chloropiperidine Aziridinium Reactive Aziridinium Ion Drug->Aziridinium DNA DNA Aziridinium->DNA Alkylation Alkylated_DNA Alkylated DNA (DNA Adducts) Damage_Recognition DNA Damage Recognition Alkylated_DNA->Damage_Recognition Cell_Cycle_Arrest Cell Cycle Arrest Damage_Recognition->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Extensive Damage -> Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Successful ->

References

A Technical Guide to High-Purity 4-Chloropiperidine Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-Chloropiperidine hydrochloride (CAS No: 5382-19-4), a critical building block in modern pharmaceutical synthesis. This document outlines commercial supplier specifications, detailed analytical methodologies for quality control, and its application in the synthesis of prominent drug molecules.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of specialized chemical suppliers catering to the pharmaceutical and research sectors. The quality and purity of this starting material are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Below is a comparative summary of specifications from prominent commercial suppliers.

Table 1: Comparative Specifications of Commercial High-Purity this compound

Supplier/DistributorPurity SpecificationPhysical AppearanceMolecular FormulaMolecular Weight ( g/mol )CAS Number
Chem-Impex ≥ 98%White to off-white crystalline powderC₅H₁₀ClN·HCl156.065382-19-4
BLD Pharm ≥ 98%White to off-white crystalline powderC₅H₁₁Cl₂N156.055382-19-4
Santa Cruz Biotechnology ≥ 98%Crystalline PowderC₅H₁₀ClN·HCl156.055382-19-4
CymitQuimica 97%White to off-white crystalline solidC₅H₁₁Cl₂N156.055382-19-4
Pipzine Chemicals ≥ 98%White to off-white solidC₅H₁₀ClN·HCl158.055382-19-4

Note: The purity and specifications can vary by batch and grade. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed impurity profiles.

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. The following are typical experimental protocols employed in its quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and identifying any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Impurity and Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile organic impurities and residual solvents that may be present from the manufacturing process.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) and inject directly or use headspace analysis for volatile solvents.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).

    • Typical Chemical Shifts (δ): Protons adjacent to the nitrogen and chlorine atoms will show characteristic shifts. The piperidine ring protons will typically appear as multiplets in the upfield region.

  • ¹³C NMR:

    • Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).

    • Typical Chemical Shifts (δ): The carbon atom attached to the chlorine will be significantly downfield. The other carbon atoms of the piperidine ring will appear at characteristic chemical shifts.

Application in Pharmaceutical Synthesis: The Synthesis of Loratadine

This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals. A prominent example is its use in the production of the second-generation antihistamine, Loratadine.[1] The piperidine moiety of Loratadine is introduced using a derivative of 4-Chloropiperidine.

The following diagram illustrates a generalized synthetic pathway for Loratadine, highlighting the incorporation of the 4-chloropiperidine derivative.

G cluster_0 Synthesis of Loratadine Intermediate cluster_1 Incorporation of Piperidine Moiety cluster_2 Final Synthesis Step A 2-Cyano-3-methylpyridine B Intermediate Amide A->B Ritter Reaction C Tricyclic Ketone Intermediate B->C Multi-step synthesis F N-Methyl Loratadine Precursor C->F Grignard Reaction D 4-Chloro-N-methylpiperidine (from 4-Chloropiperidine HCl) E Grignard Reagent D->E Reaction with Mg E->F G Loratadine F->G Demethylation and Carbethoxylation G Start Raw Material Receipt (4-Chloropiperidine HCl) Sampling Representative Sampling Start->Sampling Documentation Documentation Review (Supplier CoA, MSDS) Sampling->Documentation Physical_Tests Physical Characterization (Appearance, Solubility) Sampling->Physical_Tests HPLC_Test HPLC Analysis (Purity and Impurities) Sampling->HPLC_Test GCMS_Test GC-MS Analysis (Residual Solvents, Volatile Impurities) Sampling->GCMS_Test NMR_Test NMR Spectroscopy (Identity Confirmation) Sampling->NMR_Test Data_Review Data Review and Comparison to Specifications Documentation->Data_Review Physical_Tests->Data_Review HPLC_Test->Data_Review GCMS_Test->Data_Review NMR_Test->Data_Review Decision Batch Release Decision Data_Review->Decision Pass Approved for Use Decision->Pass Meets Specs Fail Rejected Decision->Fail Out of Spec

References

Methodological & Application

Application Notes and Protocols for 4-Chloropiperidine Hydrochloride in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloropiperidine hydrochloride as a versatile building block in the multi-step synthesis of complex organic molecules, particularly those with applications in pharmaceuticals. This document details key reactions, experimental protocols, and relevant biological pathways.

Introduction

This compound is a valuable heterocyclic intermediate widely employed in organic synthesis.[1][2] Its utility stems from the presence of two reactive sites: a secondary amine that can undergo N-alkylation and N-arylation, and a chlorine atom at the 4-position that can be displaced through nucleophilic substitution. These reactive handles allow for the facile introduction of diverse functionalities, making it a key starting material in the synthesis of a variety of compounds, including active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS).[3][4] The hydrochloride salt form enhances its stability and solubility, simplifying its handling and use in various reaction conditions.[5]

Key Synthetic Transformations and Protocols

This section details common synthetic transformations involving this compound, providing specific experimental protocols and relevant data.

N-Alkylation

N-alkylation of the piperidine nitrogen is a fundamental step in elaborating the 4-chloropiperidine scaffold. This reaction is typically achieved by reacting the free base of 4-chloropiperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.

Protocol 1: N-Benzylation of 4-Chloropiperidine

This protocol describes the synthesis of 1-Benzyl-4-chloropiperidine.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (2.5 eq) like potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes to generate the free base in situ.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

Quantitative Data for N-Alkylation Reactions:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃AcetonitrileRT16~85Adapted from[6]
Ethyl BromideEt₃NTHFReflux12~80General Protocol
N-Arylation

The formation of an N-aryl bond can be achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.

Protocol 2: Buchwald-Hartwig Amination with Aniline

This protocol outlines the synthesis of N-phenyl-4-chloropiperidine.

Reaction Scheme:

Experimental Protocol:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Add this compound (1.2 eq) and bromobenzene (1.0 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for N-Arylation Reactions:

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene10018~70-80Adapted from[7]
4-BromoanisoleCuI / L-prolineK₂CO₃DMSO9024~75Adapted from Ullmann Condensation Protocols
Aza-Prins Type Cyclization for 4-Chloropiperidine Derivatives

Substituted 4-chloropiperidine derivatives can be synthesized via a niobium(V) chloride mediated aza-Prins type cyclization of epoxides and homoallylic amines.[5]

Protocol 3: Synthesis of trans-2-benzyl-4-chloro-1-tosylpiperidine

Reaction Scheme:

Experimental Protocol:

  • To a solution of styrene oxide (1.5 eq) and N-tosylhomoallylamine (1.0 eq) in anhydrous methylene chloride (0.2 M) under a nitrogen atmosphere, add Niobium(V) chloride (0.54 eq) with stirring.

  • Stir the reaction mixture at room temperature and monitor by TLC (Ethylacetate/Hexane 3:1).

  • After approximately 15 minutes, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer twice with methylene chloride.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane eluent to afford the pure product.[5]

Quantitative Data for Aza-Prins Cyclization:

EpoxideHomoallylic AmineYield (%)
Styrene oxideN-Tosylhomoallylamine88
4-Methoxystyrene oxideN-Tosylhomoallylamine85
Cyclohexene oxideN-Tosylhomoallylamine93
Styrene oxideN-Boc-homoallylamine82

Data sourced from Rasayan Journal of Chemistry.[5]

Application in the Synthesis of CNS-Active Pharmaceuticals

4-Chloropiperidine and its derivatives are crucial intermediates in the synthesis of numerous CNS-active drugs, including antipsychotics and antidepressants.

Synthesis of Antipsychotics: The Haloperidol Core Structure

Haloperidol is a typical antipsychotic medication. Its synthesis involves the N-alkylation of a 4-substituted piperidine derivative. While the direct precursor to haloperidol is 4-(4-chlorophenyl)-4-hydroxypiperidine, the synthetic strategies are analogous to reactions involving 4-chloropiperidine derivatives. The core reaction is an N-alkylation with a butyrophenone side chain.

Workflow for the Synthesis of Haloperidol Analogues:

G A 4-Chloropiperidine Hydrochloride B Free Base Generation (e.g., K2CO3) A->B Base C N-Alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one B->C Alkylating Agent D Haloperidol Core Structure C->D

Caption: Synthetic workflow for Haloperidol analogues.

Synthesis of Antidepressants: Building Blocks for Sertraline and Paroxetine Analogues

While not direct starting materials, the synthesis of selective serotonin reuptake inhibitors (SSRIs) like sertraline and paroxetine involves piperidine or tetrahydronaphthalene scaffolds that can be conceptually related to synthetic pathways accessible from 4-chloropiperidine derivatives.[3][8] For instance, the piperidine ring in paroxetine analogues could be constructed using methodologies that employ functionalized piperidines.

Relevant Biological Signaling Pathways

The therapeutic effects of many CNS drugs synthesized from 4-chloropiperidine derivatives are mediated through their interaction with neurotransmitter receptors, such as dopamine and serotonin receptors.

Dopamine Receptor Signaling Pathway

Antipsychotics often act as antagonists at dopamine D2 receptors. This antagonism modulates downstream signaling cascades.

Dopamine_Signaling Dopamine D2 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine D2R D2 Receptor Dopamine_pre->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Less activation of Neuronal_Response Decreased Neuronal Excitability PKA->Neuronal_Response Leads to Antipsychotic Antipsychotic Drug (e.g., Haloperidol) Antipsychotic->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway.

Serotonin Receptor Signaling Pathway

Antidepressants, particularly SSRIs, function by blocking the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft and enhancing postsynaptic receptor signaling.

Serotonin_Signaling Serotonin Signaling and SSRI Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Release SERT Serotonin Transporter (SERT) SSRI SSRI (e.g., Paroxetine) SSRI->SERT Blocks Serotonin_synapse->SERT Reuptake Serotonin_Receptor 5-HT Receptor Serotonin_synapse->Serotonin_Receptor Binds Signaling_Cascade Downstream Signaling Serotonin_Receptor->Signaling_Cascade Activates Neuronal_Response Therapeutic Effect (e.g., Antidepressant) Signaling_Cascade->Neuronal_Response

Caption: Serotonin signaling and SSRI action.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its dual reactivity allows for a wide range of synthetic manipulations, making it an invaluable tool for medicinal chemists and drug development professionals, particularly in the pursuit of novel CNS-active therapeutics. The protocols and data presented herein provide a foundation for the effective utilization of this important synthetic intermediate.

References

Application Note and Protocols: Suzuki-Miyaura Coupling of 4-Chloropiperidine Hydrochloride with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of 4-arylpiperidines is a critical transformation in medicinal chemistry, as this structural motif is present in a wide array of biologically active compounds and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of boronic acids and sp³-hybridized carbon atoms of alkyl halides.[1][2] This application note provides detailed protocols and reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloropiperidine hydrochloride with various boronic acids. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in the successful synthesis of 4-arylpiperidine derivatives.

The general reaction involves the coupling of 4-chloropiperidine, often protected at the nitrogen, with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired product.[2][3]

General Reaction Scheme

The Suzuki-Miyaura coupling of a protected 4-chloropiperidine with a boronic acid can be represented by the following general scheme:

G cluster_products Product r1 4-Chloropiperidine (N-protected) p1 4-Arylpiperidine (N-protected) r1->p1 plus1 + r2 Ar-B(OH)₂ (Aryl Boronic Acid) r2->p1 c1 Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) c1->p1 c2 Ligand (e.g., SPhos, XPhos, P(t-Bu)₃) c2->p1 c3 Base (e.g., K₃PO₄, Cs₂CO₃) c3->p1 c4 Solvent (e.g., Toluene, Dioxane, THF) c4->p1

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-chloropiperidine with Phenylboronic Acid

This protocol describes a typical experimental setup for the coupling reaction. The N-Boc protecting group is commonly used to increase the stability and solubility of the piperidine reactant.

Materials:

  • N-Boc-4-chloropiperidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), tribasic

  • Toluene, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add N-Boc-4-chloropiperidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-4-phenylpiperidine.

Data Presentation: Summary of Reaction Conditions

The choice of reaction parameters significantly influences the outcome of the Suzuki-Miyaura coupling. The following table summarizes various conditions that can be optimized for the coupling of 4-chloropiperidine derivatives with boronic acids, based on literature for similar transformations.

ParameterReagent/ConditionTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.
Ligand Buchwald phosphine ligands (SPhos, XPhos), P(t-Bu)₃, PCy₃2-10 mol%Bulky, electron-rich phosphine ligands are often effective for challenging couplings involving alkyl chlorides.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃2-3 equivalentsThe base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[3] Stronger bases like K₃PO₄ are often preferred.[3]
Solvent Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF)-A mixture of an organic solvent and water is commonly used. Anhydrous conditions can also be employed.
Temperature 80-120 °C-Higher temperatures are often required to facilitate the oxidative addition of the C-Cl bond.[3]
Boronic Acid Aryl, Heteroaryl, Vinyl boronic acids1.1-1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.

G A Reaction Setup (Reagents, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Solvent Addition (Degassed Solvent) B->C D Heating & Stirring (Monitor by TLC/LC-MS) C->D E Workup (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G G cluster_legend Legend pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)(R²)L₂ pd_complex1->pd_complex2 Transmetalation (R²-B(OR)₃⁻) pd_complex2->pd0 Reductive Elimination (R¹-R²) L1 R¹-X = 4-Chloropiperidine derivative L2 R²-B(OH)₂ = Boronic Acid L3 L = Ligand

References

The Pivotal Role of 4-Chloropiperidine Hydrochloride in the Synthesis of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Chloropiperidine hydrochloride is a critical building block in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its versatile reactivity allows for its incorporation into complex molecular scaffolds, leading to the development of potent drugs for conditions such as Alzheimer's disease and schizophrenia. This document provides detailed application notes and experimental protocols for the synthesis of key neurological drugs, Haloperidol and Donepezil, highlighting the essential role of this compound and its derivatives.

Application Note 1: Synthesis of Haloperidol, a Dopamine Receptor Antagonist

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonizing dopamine D2 receptors in the brain. The synthesis of Haloperidol can be achieved through a multi-step process starting from this compound. A key intermediate in this synthesis is 4-(4-chlorophenyl)-4-hydroxypiperidine.

Synthetic Workflow for Haloperidol

The overall synthetic strategy involves the initial conversion of 4-chloropiperidine to a more elaborate piperidine intermediate, which is then coupled with a butyrophenone side chain.

G cluster_0 Step 1: Synthesis of 1-Benzyl-4-piperidone cluster_1 Step 2: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine cluster_2 Step 3: Synthesis of Haloperidol A 4-Chloropiperidine Hydrochloride B 1-Benzyl-4-piperidone A->B [1] Benzylation [2] Hydrolysis C 1-Benzyl-4-piperidone D 1-Benzyl-4-(4-chlorophenyl) -4-hydroxypiperidine C->D Grignard Reaction with 1-bromo-4-chlorobenzene E 4-(4-chlorophenyl) -4-hydroxypiperidine D->E Debenzylation F 4-(4-chlorophenyl) -4-hydroxypiperidine H Haloperidol F->H G 4-Chloro-4'-fluorobutyrophenone G->H N-Alkylation

Figure 1: Synthetic workflow for Haloperidol.
Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-piperidone from this compound (Illustrative)

This is a representative protocol as a direct conversion is not readily found in literature. A two-step process involving benzylation followed by hydrolysis of the chloro group to a ketone would be a plausible route.

Materials: this compound, Benzyl bromide, Potassium carbonate, N,N-Dimethylformamide (DMF), Hydrochloric acid, Diethyl ether, Magnesium sulfate.

Procedure:

  • N-Benzylation: To a solution of this compound in DMF, add potassium carbonate. Stir the mixture at room temperature. Add benzyl bromide dropwise and continue stirring. Monitor the reaction by TLC.

  • Hydrolysis to Ketone: The resulting 1-benzyl-4-chloropiperidine is then subjected to hydrolysis under acidic conditions to yield 1-benzyl-4-piperidone.

  • Work-up and Purification: After completion, the reaction mixture is worked up by extraction with diethyl ether. The organic layer is washed, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

Materials: 1-Benzyl-4-piperidone, 1-bromo-4-chlorobenzene, Magnesium turnings, Anhydrous diethyl ether, Palladium on carbon (Pd/C), Hydrogen gas.

Procedure:

  • Grignard Reaction: Prepare the Grignard reagent from 1-bromo-4-chlorobenzene and magnesium turnings in anhydrous diethyl ether. To this, add a solution of 1-benzyl-4-piperidone in anhydrous diethyl ether dropwise at 0°C.

  • Debenzylation: The resulting 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine is debenzylated via catalytic hydrogenation using Pd/C as the catalyst under a hydrogen atmosphere.

  • Work-up and Purification: The product is isolated and purified by crystallization.

Step 3: Synthesis of Haloperidol

Materials: 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-Chloro-4'-fluorobutyrophenone, Potassium iodide, Potassium hydroxide, Water.

Procedure:

  • A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride and potassium iodide in water is treated with potassium hydroxide.

  • 4-Chloro-4'-fluorobutyrophenone is added, and the mixture is refluxed for 3-5 hours.

  • After cooling, the product is isolated and purified.

Quantitative Data for Haloperidol Synthesis
StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
14-Chloropiperidine HCl, Benzyl bromideK₂CO₃DMFRT---Illustrative
21-Benzyl-4-piperidone, 1-bromo-4-chlorobenzeneMg, Pd/C, H₂Diethyl ether0 to RT-~90-[1][2]
34-(4-chlorophenyl)-4-hydroxypiperidine, 4-Chloro-4'-fluorobutyrophenoneKI, KOHWaterReflux3-577.8-[3]
Dopamine Receptor Signaling Pathway in Schizophrenia

Haloperidol's therapeutic effect is primarily attributed to its blockade of D2 dopamine receptors in the mesolimbic pathway of the brain. An overactivity of this pathway is linked to the positive symptoms of schizophrenia.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_release Dopamine D2_Receptor D2 Receptor Dopamine_release->D2_Receptor G_protein Gi/o Protein D2_Receptor->G_protein Haloperidol Haloperidol Haloperidol->D2_Receptor AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response G cluster_0 Step 1: Synthesis of 1-Benzyl-4-piperidone cluster_1 Step 2: Synthesis of 1-Benzyl-4-formylpiperidine cluster_2 Step 3: Synthesis of Donepezil Precursor cluster_3 Step 4: Synthesis of Donepezil A 4-Chloropiperidine Hydrochloride B 1-Benzyl-4-piperidone A->B [1] Benzylation [2] Hydrolysis C 1-Benzyl-4-piperidone D 1-Benzyl-4-formylpiperidine C->D Wittig-Horner or other formylation E 1-Benzyl-4-formylpiperidine G 1-Benzyl-4-((5,6-dimethoxy-1-indanon -2-ylidene)methyl)piperidine E->G F 5,6-Dimethoxy-1-indanone F->G Aldol Condensation H 1-Benzyl-4-((5,6-dimethoxy-1-indanon -2-ylidene)methyl)piperidine I Donepezil H->I Reduction G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Choline Choline Acetylcholine Acetylcholine Choline->Acetylcholine Choline Acetyltransferase Acetylcholine_release Acetylcholine AChE Acetylcholinesterase Acetylcholine_release->AChE ACh_Receptor Acetylcholine Receptor Acetylcholine_release->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

References

Application Notes and Protocols: 4-Chloropiperidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropiperidine hydrochloride is a versatile and pivotal building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its piperidine scaffold is a common motif in centrally active drugs, and the presence of a reactive chlorine atom at the 4-position allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and synthesis of notable drugs, with a focus on antipsychotic agents.

I. Role as a Versatile Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of more complex piperidine-containing intermediates. The chlorine atom can be readily displaced by various nucleophiles, or the piperidine nitrogen can undergo N-alkylation or N-acylation, providing a gateway to a multitude of drug scaffolds.

A. Synthesis of 4-Substituted Piperidine Intermediates

A primary application of this compound is in the synthesis of 4-aryl-4-hydroxypiperidines, a key structural motif in several antipsychotic drugs.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol outlines the synthesis of a key intermediate for the antipsychotic drug Haloperidol, starting from a precursor derivable from 4-chloropiperidine.

  • Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous diethyl ether. Add a small amount of 1-bromo-4-chlorobenzene (1.0 eq) to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-4-chlorobenzene dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with 4-Piperidone. Cool the Grignard reagent to 0 °C. Dissolve 1-benzyl-4-piperidone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Step 3: Quenching and Work-up. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine.

  • Step 4: Debenzylation. Dissolve the product from Step 3 in methanol and add 10% Palladium on carbon (0.1 eq). Hydrogenate the mixture at 50 psi for 24 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 4-(4-chlorophenyl)-4-hydroxypiperidine.[1]

Reactant Product Yield
1-Benzyl-4-piperidone and 4-chlorophenylmagnesium bromide1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine~85-90%
1-Benzyl-4-(4-chlorophenyl)-4-hydroxypiperidine4-(4-Chlorophenyl)-4-hydroxypiperidine>90%[1]

II. Application in the Synthesis of Marketed Drugs

A. Haloperidol: A Typical Antipsychotic

Haloperidol, a butyrophenone antipsychotic, is a potent dopamine D2 receptor antagonist used in the treatment of schizophrenia and other psychotic disorders.[2][3] Its synthesis prominently features a 4-substituted piperidine moiety derived from precursors of 4-chloropiperidine.

Experimental Protocol: Synthesis of Haloperidol

  • Step 1: N-Alkylation. To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) and potassium carbonate (2.0 eq) in a suitable solvent such as acetonitrile or DMF, add 4-chloro-4'-fluorobutyrophenone (1.1 eq).

  • Step 2: Reaction. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation and Purification. After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure haloperidol.

Reactant Product Yield
4-(4-chlorophenyl)-4-hydroxypiperidine and 4-chloro-4'-fluorobutyrophenoneHaloperidol~70-80%

Signaling Pathway of Haloperidol

Haloperidol primarily exerts its antipsychotic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6][7] This blockade leads to a reduction in dopaminergic neurotransmission, which is thought to be hyperactive in psychosis.

Haloperidol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability (Antipsychotic Effect) PKA->Cellular_Response Leads to Haloperidol Haloperidol Haloperidol->D2R Blocks

Haloperidol's mechanism of action.
B. Risperidone: An Atypical Antipsychotic

Risperidone is an atypical antipsychotic that acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[8][9][10] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The synthesis of risperidone involves the coupling of a piperidine-benzisoxazole moiety with a pyrimidinone side chain.

Experimental Protocol: Synthesis of a Key Risperidone Intermediate

This protocol describes the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate for risperidone.

  • Step 1: Oximation. Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq) in an alcohol solvent (e.g., methanol or ethanol). Add hydroxylamine hydrochloride (1.0-2.0 eq) followed by an inorganic base such as potassium hydroxide (3.0-5.0 eq).[11]

  • Step 2: Cyclization. Heat the reaction mixture to 40-65 °C and stir for 5-72 hours.[11] The base facilitates both the oximation and the subsequent intramolecular cyclization, where the fluorine atom at the 2-position of the phenyl ring is displaced by the oxime oxygen.

  • Step 3: Isolation. After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate the hydrochloride salt of the product. The solid is collected by filtration, washed, and dried to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[11]

Reactant Product Yield
4-(2,4-Difluorobenzoyl)piperidine hydrochloride and Hydroxylamine hydrochloride6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochlorideHigh Yield[11]

Signaling Pathway of Risperidone

Risperidone's therapeutic effects are attributed to its combined antagonism of D2 and 5-HT2A receptors. The 5-HT2A receptor antagonism is thought to enhance dopamine release in certain brain regions, which may alleviate negative symptoms and reduce motor side effects.[8][9]

Risperidone_Signaling_Pathway cluster_dopaminergic Dopaminergic Synapse cluster_serotonergic Serotonergic Synapse Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D2_Effect Reduced Positive Symptoms D2R->D2_Effect Leads to Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR HT2A_Effect Improved Negative Symptoms Reduced EPS HT2AR->HT2A_Effect Leads to Risperidone Risperidone Risperidone->D2R Blocks Risperidone->HT2AR Blocks

Risperidone's dual receptor antagonism.

III. Quantitative Biological Data

The following tables summarize the in vitro binding affinities of haloperidol, risperidone, and related compounds for their primary targets. Lower Ki or IC50 values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Haloperidol and Analogues for Dopamine D2 Receptors

Compound Dopamine D2 Receptor (Ki, nM)
Haloperidol0.66 - 2.84[12]
Clozapine>100
Risperidone3.13[13]

Table 2: Binding Affinities (Ki, nM) of Risperidone for Various Receptors

Receptor Ki (nM)
Dopamine D23.13[13]
Serotonin 5-HT2A0.16[13]
Alpha-1 Adrenergic0.8[13]
Histamine H12.23[13]
Alpha-2 Adrenergic7.54[13]

IV. Structure-Activity Relationship (SAR) Insights

The piperidine ring is a key pharmacophore in many CNS-active drugs. Modifications to this scaffold, facilitated by starting materials like this compound, can significantly impact pharmacological activity.

Logical Relationship Diagram: SAR of Butyrophenone Antipsychotics

This diagram illustrates key structural features of butyrophenone antipsychotics like haloperidol and their impact on activity.

SAR_Butyrophenones cluster_sar Structure-Activity Relationship (SAR) cluster_modifications Modifications Core Butyrophenone Core Piperidine 4-Substituted Piperidine Core->Piperidine Essential for Activity Linker Propyl Linker Core->Linker Optimal Length Aryl Aryl Group on Piperidine Piperidine->Aryl Influences Selectivity Activity_High High Potency Activity_Low Reduced Potency Mod_Aryl Electron-withdrawing group on aryl ring (e.g., -Cl, -F) Mod_Aryl->Activity_High Mod_Piperidine Tertiary amine in piperidine Mod_Piperidine->Activity_High Mod_Linker_Short Shortening propyl chain Mod_Linker_Short->Activity_Low Mod_Keto Replacing keto group Mod_Keto->Activity_Low

Key SAR points for butyrophenones.

Conclusion

This compound is an indispensable tool in the arsenal of medicinal chemists. Its utility in the synthesis of complex piperidine-containing molecules has been demonstrated through its application in the development of important antipsychotic drugs like haloperidol and risperidone. The protocols and data presented herein provide a foundation for researchers to utilize this versatile building block in their own drug discovery efforts, enabling the synthesis and evaluation of novel compounds with tailored pharmacological profiles.

References

The Versatility of 4-Chloropiperidine Hydrochloride in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[CITY, STATE, December 29, 2025] – 4-Chloropiperidine hydrochloride is a pivotal reagent in organic chemistry, serving as a versatile building block for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the strategic introduction of the 4-substituted piperidine motif, a common scaffold in biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in key organic transformations.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid.[1][2] It is soluble in water and various organic solvents, which facilitates its use in a range of reaction conditions.[1][2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[1]

PropertyValueReference
CAS Number 5382-19-4[3]
Molecular Formula C₅H₁₀ClN·HCl[3]
Molecular Weight 156.06 g/mol [3]
Appearance White to off-white crystalline solid[1][2]
Melting Point ~134-138 °C[2]
Solubility Soluble in water and ethanol[2]

Core Applications in Organic Synthesis

The reactivity of this compound is centered around two primary sites: the secondary amine and the electrophilic carbon at the 4-position. This dual reactivity allows for sequential or orthogonal functionalization, making it a valuable synthon. Key applications include N-alkylation and nucleophilic substitution at the C4 position.

A general workflow for utilizing this compound is depicted below. The initial step often involves the protection of the piperidine nitrogen, followed by nucleophilic substitution at the C4 position, and concluding with N-deprotection or further N-functionalization.

G A 4-Chloropiperidine Hydrochloride B N-Protection (e.g., Boc, Cbz) A->B C N-Protected 4-Chloropiperidine B->C D Nucleophilic Substitution at C4 (Nu⁻) C->D E N-Protected 4-Substituted Piperidine D->E F N-Deprotection E->F H N-Alkylation/Arylation E->H Direct N-Functionalization (if compatible) G 4-Substituted Piperidine F->G G->H I N-Functionalized 4-Substituted Piperidine H->I

Caption: General workflow for the functionalization of 4-Chloropiperidine.

Application Note 1: Synthesis of 4-Substituted Piperidines via Nucleophilic Substitution

The chlorine atom at the 4-position of the piperidine ring is a good leaving group, susceptible to displacement by a variety of nucleophiles. This allows for the synthesis of diverse 4-substituted piperidines, which are key intermediates for numerous pharmaceuticals.

Protocol: Synthesis of 4-Aminopiperidine Derivatives

The synthesis of 4-aminopiperidine derivatives is a critical step in the development of various therapeutic agents, including CCR5 antagonists used as HIV-1 entry inhibitors.[4] While direct substitution with ammonia or amines can be challenging, a common strategy involves the use of a protected amine equivalent followed by deprotection. An alternative is the conversion to an azide followed by reduction.

Experimental Protocol: Synthesis of N-Boc-4-aminopiperidine (Illustrative)

This protocol outlines a common multi-step synthesis of N-Boc-4-aminopiperidine, which can be achieved from precursors accessible from 4-chloropiperidine chemistry.

  • N-Protection: this compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). A base, typically triethylamine (2.2 eq), is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added, and the reaction is stirred at room temperature for 8-10 hours.[5]

  • Nucleophilic Substitution with Azide: The resulting N-Boc-4-chloropiperidine is dissolved in a polar aprotic solvent like DMF. Sodium azide (1.5 eq) is added, and the mixture is heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC).

  • Reduction of the Azide: The N-Boc-4-azidopiperidine is then reduced to the corresponding amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Work-up and Purification: After each step, a standard aqueous work-up is performed, and the product is purified by column chromatography.

NucleophileProductTypical Yield
Sodium Azide4-Azidopiperidine derivative>90%
Ammonia4-AminopiperidineVariable
Primary/Secondary Amines4-(Dialkylamino)piperidine60-80%

Application Note 2: N-Alkylation and N-Arylation Reactions

The secondary amine of the piperidine ring is readily alkylated or arylated, providing access to a vast chemical space for drug discovery. N-alkylation is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

Protocol: General Procedure for N-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., K₂CO₃, 2.5 eq) is added.

  • Addition of Alkylating Agent: The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added to the suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated (e.g., to 70 °C) until the starting material is consumed, as monitored by TLC.[6]

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

G cluster_0 N-Alkylation of 4-Chloropiperidine A 4-Chloropiperidine Hydrochloride B Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->B 1. Add Base & Solvent C Alkylating Agent (R-X) B->C 2. Add Alkylating Agent D N-Alkyl-4-chloropiperidine C->D 3. React (RT or Heat) E Reaction Work-up & Purification D->E F Pure Product E->F

Caption: Experimental workflow for N-alkylation.

Alkylating AgentBaseSolventTemperatureYield
Benzyl BromideK₂CO₃DMFRoom Temp~85%
Ethyl IodideNaHDMF0 °C to RT~90%
Methyl IodideK₂CO₃AcetonitrileReflux>95%

Application Note 3: Aza-Prins Type Cyclization for the Synthesis of 4-Chloro-piperidine Derivatives

4-Chloropiperidine derivatives can also be synthesized via more complex multi-component reactions, such as the aza-Prins cyclization. This reaction allows for the construction of the substituted piperidine ring system in a stereoselective manner.

Protocol: NbCl₅ Mediated Aza-Prins Type Cyclization

This protocol describes the synthesis of trans-2-benzyl-4-chloro-1-tosylpiperidine.[7]

  • Reaction Setup: To a solution of styrene oxide (1.5 eq) and N-tosyl homoallylamine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add Niobium(V) chloride (NbCl₅, 0.54 eq) with stirring.

  • Reaction: Stir the reaction mixture at room temperature for approximately 15 minutes, monitoring the progress by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The yields for this type of reaction are generally good, ranging from 80 to 93%.[7]

EpoxideHomoallylic AmineProtecting GroupYield
Styrene OxideN-Tosyl homoallylamineTosyl88%
4-Methoxystyrene OxideN-Tosyl homoallylamineTosyl82%
Cyclohexene OxideN-Tosyl homoallylamineTosyl93%

Conclusion

This compound is a cornerstone reagent for the synthesis of piperidine-containing molecules. Its dual reactivity allows for a wide range of synthetic manipulations, making it an invaluable tool for medicinal chemists and researchers in drug discovery. The protocols outlined in this document provide a starting point for the exploration of its rich chemistry in the development of novel chemical entities.

References

Application Notes and Protocols: Unlocking the Synthetic Potential of 4-Chloropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism of action and practical applications of 4-Chloropiperidine hydrochloride in specific organic reactions. This versatile building block is a cornerstone in the synthesis of a wide array of pharmaceutical agents and other complex molecules, primarily through nucleophilic substitution reactions at the C-4 position.

Introduction

This compound is a valuable heterocyclic intermediate characterized by a piperidine ring substituted with a chlorine atom at the 4-position.[1] Its hydrochloride salt form enhances stability and solubility, making it a convenient starting material in multi-step syntheses.[2] The reactivity of the C-Cl bond allows for the introduction of a diverse range of functionalities, rendering it a key component in the development of novel therapeutics, particularly those targeting neurological and psychiatric disorders.[3]

The primary mechanism of action of this compound in the reactions detailed below is nucleophilic substitution , where the chlorine atom, a good leaving group, is displaced by a nucleophile. Due to the presence of a secondary amine within the piperidine ring, which is itself nucleophilic, a common and often necessary strategy involves the protection of the nitrogen atom prior to the substitution reaction. This ensures selectivity for the desired C-4 substitution.

Application 1: Synthesis of 4-Aminopiperidine Derivatives via Nucleophilic Substitution

The introduction of an amino group at the 4-position of the piperidine ring is a critical step in the synthesis of numerous biologically active compounds. This can be achieved through the reaction of an N-protected 4-chloropiperidine with an amine.

Reaction Scheme & Mechanism

The reaction typically proceeds via an SN2 mechanism, involving the backside attack of the amine nucleophile on the carbon atom bearing the chlorine. To prevent the piperidine nitrogen from competing as a nucleophile, it is first protected, commonly with a tert-butoxycarbonyl (Boc) group. The deprotonated amine (or a neutral amine) acts as the nucleophile.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-4-aminopiperidine

This protocol outlines the N-protection of 4-chloropiperidine followed by nucleophilic substitution with an amine.

Step 1: N-Boc Protection of 4-Chloropiperidine

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Basification: Add a base, such as triethylamine (TEA) or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride and free the secondary amine.

  • Protection: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture for 12-24 hours at room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-chloropiperidine.

Step 2: Nucleophilic Substitution with Aniline

  • Reaction Setup: Dissolve N-Boc-4-chloropiperidine (1 equivalent) and aniline (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) to deprotonate the aniline.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(phenylamino)piperidine.

Step 3: Deprotection

  • Reaction Setup: Dissolve the purified N-Boc-4-(phenylamino)piperidine in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), and stir at room temperature for 1-4 hours.

  • Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent. Dry and concentrate to yield 4-(phenylamino)piperidine.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-anilinopiperidine derivatives using a related reductive amination approach, which is often a high-yielding alternative.

Reaction TypeReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Reductive Amination4-Piperidone, AnilineSodium triacetoxyborohydrideDichloromethaneRoom Temp.1291
Ugi Reaction4-Piperidone, Aniline, Isocyanide, Carboxylic Acid---Methanol551870

Table compiled from representative multicomponent reactions for the synthesis of 4-anilinopiperidine derivatives.[4]

Experimental Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection A 4-Chloropiperidine HCl D N-Boc-4-chloropiperidine A->D 1. B Base (e.g., TEA) B->D 2. C (Boc)2O C->D 3. G N-Boc-4-(phenylamino)piperidine D->G 4. E Aniline E->G 5. F Base (e.g., NaH) F->G 6. I 4-(Phenylamino)piperidine G->I 7. H Acid (e.g., TFA) H->I 8.

Caption: Workflow for the synthesis of 4-(phenylamino)piperidine.

Application 2: Synthesis of 4-Phenoxypiperidine Derivatives

The preparation of 4-phenoxypiperidines, which are key intermediates for various pharmaceuticals, can be accomplished by the reaction of N-protected 4-chloropiperidine with a phenol.[5]

Reaction Scheme & Mechanism

Similar to the synthesis of 4-aminopiperidines, this reaction proceeds through an SN2 mechanism. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. N-protection of the piperidine is crucial to prevent its interference.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-4-phenoxypiperidine

Step 1: N-Boc Protection of 4-Chloropiperidine

Follow the protocol described in Application 1, Step 1.

Step 2: Nucleophilic Substitution with Phenol

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.1 equivalents) in a polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C to form the sodium phenoxide.

  • Substrate Addition: Add a solution of N-Boc-4-chloropiperidine (1 equivalent) in DMF to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours.

  • Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-phenoxypiperidine.

Step 3: Deprotection

Follow the protocol described in Application 1, Step 3, to yield 4-phenoxypiperidine.

Quantitative Data

While specific yield data for the direct substitution on N-Boc-4-chloropiperidine can vary, similar Williamson ether syntheses involving secondary halides and phenoxides typically proceed in good to excellent yields.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Boc-4-chloropiperidinePhenolNaHDMF90870-90
N-Boc-4-chloropiperidine4-MethoxyphenolK₂CO₃AcetonitrileReflux1265-85

Note: These are representative conditions and yields based on analogous reactions.

Signaling Pathway Diagram

G cluster_0 Reactants cluster_1 Transition State cluster_2 Products N-Boc-4-chloropiperidine N-Boc-4-chloropiperidine SN2_TS [Phenoxide---C---Cl]‡ N-Boc-4-chloropiperidine->SN2_TS Phenoxide Phenoxide Phenoxide->SN2_TS N-Boc-4-phenoxypiperidine N-Boc-4-phenoxypiperidine SN2_TS->N-Boc-4-phenoxypiperidine Chloride Ion Chloride Ion SN2_TS->Chloride Ion

Caption: SN2 mechanism for 4-phenoxypiperidine synthesis.

Complementary Synthetic Route: Reductive Amination of 4-Piperidone

An alternative and widely used method for the synthesis of 4-aminopiperidine derivatives is the reductive amination of 4-piperidone. This one-pot reaction is often efficient and avoids the use of a chloro-substituted starting material.

Experimental Protocol: One-Pot Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent), aniline (1.1 equivalents), and acetic acid (1 equivalent) in dichloromethane and cool in an ice bath.[1]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.[1]

  • Work-up: Dilute the mixture with 2M aqueous NaOH and stir for 1 hour. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[1]

  • Purification: Combine the organic extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the product.[1]

Logical Relationship Diagram

G cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Product A 4-Chloropiperidine HCl C N-Protection -> Nucleophilic Substitution -> Deprotection A->C B 4-Piperidone D Reductive Amination B->D E 4-Substituted Piperidine C->E D->E

Caption: Comparison of synthetic routes to 4-substituted piperidines.

References

Application Note and Protocol for the Purification of 4-Chloropiperidine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

AN-P024

For Research Use Only

Abstract

This document provides a detailed protocol for the purification of 4-Chloropiperidine hydrochloride (CAS No. 5382-19-4), a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The purity of this intermediate is paramount for the successful synthesis of target molecules, necessitating robust purification strategies. This note outlines a primary method of purification via recrystallization and a secondary method using a solvent wash, designed to remove common impurities derived from its synthesis. Protocols, data on expected purity and yield, and workflow diagrams are provided to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic intermediate widely used in organic synthesis.[1] Its structure, featuring a reactive chlorine atom, makes it a valuable precursor for creating a variety of substituted piperidine derivatives used in the development of therapeutic agents, particularly those targeting neurological and psychiatric disorders.[1]

The synthesis of this compound can result in various impurities, including unreacted starting materials, by-products from side reactions (e.g., elimination products), and residual solvents. The presence of these impurities can adversely affect the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, effective purification is a critical step in the overall synthetic process. This application note details a robust recrystallization protocol and an alternative solvent wash procedure to achieve high-purity this compound (≥99%).

Potential Impurity Profile

The nature and quantity of impurities depend heavily on the synthetic route employed. Common synthetic pathways, such as the chlorination of 4-hydroxypiperidine, can lead to the following impurities:

  • Unreacted Starting Materials: e.g., N-protected 4-hydroxypiperidine.

  • Over-chlorinated Products: Dichloro-piperidine species.

  • Elimination By-products: Tetrahydropyridine derivatives.

  • Residual Solvents: e.g., Dichloromethane (DCM), Toluene, or alcohols used in the reaction or initial workup.

  • Inorganic Salts: Generated during the reaction or pH adjustment steps.

A preliminary analysis (e.g., by HPLC, GC-MS, or ¹H NMR) of the crude product is essential for selecting the most appropriate purification strategy.

Purification Strategy Selection

The choice of purification protocol is dictated by the impurity profile and the desired final purity.

  • Recrystallization (Protocol A): The preferred method for removing a broad range of impurities, particularly inorganic salts and less soluble organic by-products. It is highly effective for achieving purity levels >99%.

  • Solvent Wash/Trituration (Protocol B): A faster, simpler method suitable for crude products with a relatively high initial purity, primarily contaminated with highly soluble impurities or residual solvents.

Diagram 1: Purification Method Selection Workflow

start Crude 4-Chloropiperidine Hydrochloride Product check_purity Analyze Purity & Impurities (e.g., HPLC, NMR) start->check_purity is_high_purity Initial Purity >95%? Impurities are highly soluble? check_purity->is_high_purity recrystallize Protocol A: Recrystallization is_high_purity->recrystallize No   solvent_wash Protocol B: Solvent Wash / Trituration is_high_purity->solvent_wash  Yes dry Dry Under Vacuum recrystallize->dry solvent_wash->dry final_product High-Purity Product (>99%) dry->final_product

Caption: Workflow for selecting the appropriate purification protocol.

Experimental Protocols

Safety Precaution: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is hygroscopic; store it under an inert atmosphere.[3]

This protocol is optimized for purifying crude this compound with moderate to low initial purity (<95%). The most common and effective solvent system is a mixture of Isopropanol (IPA) and Methanol (MeOH).

Materials:

  • Crude this compound

  • Isopropanol (IPA), anhydrous

  • Methanol (MeOH), anhydrous

  • Activated Carbon (decolorizing grade)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In a round-bottom flask, add the crude this compound. For every 1 gram of crude product, add 10-15 mL of Isopropanol.

  • Heating: Gently heat the mixture to 60-70°C with continuous stirring.

  • Co-solvent Addition: Add Methanol dropwise until the solid completely dissolves. Use the minimum amount of Methanol necessary to achieve full dissolution at temperature.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon (approx. 1-2% w/w of the crude product). Re-heat the mixture to reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath (0-5°C) for at least 1-2 hours to maximize crystal precipitation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold Isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Diagram 2: Recrystallization Protocol Workflow

cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation dissolve 1. Dissolve crude product in hot IPA add_meoh 2. Add min. MeOH until clear solution dissolve->add_meoh decolorize 3. (Optional) Add Carbon & Hot Filter add_meoh->decolorize cool 4. Cool slowly to 0-5°C to crystallize decolorize->cool filtrate 5. Isolate crystals via vacuum filtration cool->filtrate wash 6. Wash with cold IPA filtrate->wash dry 7. Dry under vacuum wash->dry

Caption: Step-by-step workflow for the recrystallization protocol.

This method is suitable for crude material that is already of relatively high purity (>95%) and is primarily contaminated with highly soluble by-products or residual reaction solvents.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate (anhydrous)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Suspension: Place the crude product in an Erlenmeyer flask with a magnetic stir bar.

  • Washing: Add a sufficient volume of anhydrous diethyl ether or ethyl acetate to form a mobile slurry (approx. 5-10 mL per gram of crude material).

  • Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. The desired product should be sparingly soluble, while impurities are washed into the solvent.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Rinsing: Rinse the filter cake with a small amount of fresh, cold solvent.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to remove all residual solvent.

Data Presentation: Expected Results

The following table summarizes typical quantitative data expected from the described purification protocols. Values are representative and may vary based on the quality of the crude starting material.

ParameterCrude ProductProtocol A (Recrystallization)Protocol B (Solvent Wash)
Appearance Off-white to tan solidWhite crystalline solidWhite to off-white powder
Purity (HPLC) 85 - 95%≥ 99.5%97 - 99%
Typical Yield N/A75 - 90%90 - 98%
Melting Point Broad range215–220°C (dec.)[3]Sharper range than crude
Primary Impurity Removal N/ABroad (polar & non-polar)Highly soluble organics

Characterization of Purified Product

The purity of the final product should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): To confirm the chemical structure and absence of proton-bearing impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Karl Fischer Titration: To determine water content, especially given the compound's hygroscopic nature.[3]

By following these detailed protocols, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of subsequent synthetic transformations in their research and development endeavors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 4-Chloropiperidine hydrochloride, a critical intermediate in the pharmaceutical industry. The information presented is intended to guide researchers and process chemists in developing safe, efficient, and scalable manufacturing processes.

Introduction

This compound is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders. As drug development programs progress from laboratory-scale synthesis to pilot and industrial-scale production, a thorough understanding of the associated chemical and engineering challenges is paramount. This document outlines the primary synthetic routes, scale-up considerations, and detailed experimental protocols for the synthesis of this compound.

Common Synthetic Routes

Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route 1: Chlorination of 4-Hydroxypiperidine: This is a widely used method that involves the substitution of the hydroxyl group of 4-Hydroxypiperidine with a chlorine atom, typically using a chlorinating agent such as thionyl chloride (SOCl₂), followed by salt formation with hydrochloric acid.

  • Route 2: One-Pot Synthesis from Pyridine: A patented method describes the direct synthesis from pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride, which reacts with a chlorinating reagent in a single step to yield the product.

The choice of synthetic route for scale-up often depends on factors such as raw material cost and availability, process safety, and waste disposal considerations. The chlorination of 4-Hydroxypiperidine is a well-established and commonly scaled-up process.

Scale-Up Synthesis Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical challenges that must be addressed to ensure a safe, robust, and economically viable process.

Reaction Conditions and Process Optimization

Careful optimization of reaction parameters is crucial for a successful scale-up. The following table summarizes key parameters and their considerations for the chlorination of 4-Hydroxypiperidine with thionyl chloride.

ParameterLaboratory Scale (grams)Pilot Plant Scale (kilograms)Industrial Scale (metric tons)Key Considerations
Solvent Dichloromethane (DCM), ChloroformToluene, DichlorobenzeneToluene, DichlorobenzeneHigher boiling point solvents are often preferred for better temperature control. Solvent recovery and recycling are critical at larger scales.
Temperature 0 - 25 °C20 - 60 °C40 - 80 °CThe reaction is exothermic. Precise temperature control is essential to prevent runaway reactions and minimize byproduct formation. Jacketed reactors with efficient cooling systems are required.
Reagent Addition Rapid additionSlow, controlled additionSub-surface addition with flow controlControlled addition of the chlorinating agent is critical to manage the exotherm.
Reaction Time 2 - 6 hours6 - 12 hours8 - 16 hoursReaction monitoring using in-process controls (e.g., HPLC, GC) is necessary to determine completion.
Yield 85 - 95%80 - 90%>85%Yields can be affected by temperature control, mixing efficiency, and work-up procedures.
Purity >98%>99%>99.5%Purity is highly dependent on the purification method.
Safety Considerations

The synthesis of this compound involves hazardous materials and exothermic reactions, necessitating stringent safety protocols, especially at a large scale.

  • Hazardous Reagents: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Phosphorus oxychloride and phosphorus pentachloride, used in the pyridine-based route, are also highly corrosive and toxic.

  • Exothermic Reaction: The reaction of 4-Hydroxypiperidine with chlorinating agents is highly exothermic. A failure in cooling systems can lead to a runaway reaction, causing a rapid increase in temperature and pressure.

  • Gas Evolution: The reaction produces significant amounts of hydrogen chloride and sulfur dioxide gas, which must be scrubbed before release.

  • Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, face shields, and respiratory protection, is mandatory.

Purification and Isolation

The purification method of choice for large-scale production is crystallization. This technique is effective in removing impurities and isolating the product with high purity.

ParameterLaboratory ScalePilot/Industrial ScaleKey Considerations
Crystallization Solvent Isopropanol, Ethanol/EtherIsopropanol, TolueneSolvent selection impacts crystal form, purity, and yield. Anti-solvent crystallization is also a common technique.
Cooling Profile Ice bathControlled, programmed coolingA controlled cooling rate is crucial to obtain uniform crystals with good filtration characteristics.
Filtration Büchner funnelCentrifuge, Nutsche filter-dryerEfficient solid-liquid separation is key to minimizing product loss and solvent content in the final product.
Drying Vacuum ovenVacuum dryer, Agitated filter dryerDrying temperature and time must be optimized to remove residual solvents without degrading the product.

Experimental Protocols

Laboratory-Scale Synthesis of this compound from 4-Hydroxypiperidine

This protocol is a representative example for a laboratory-scale synthesis.

Materials:

  • 4-Hydroxypiperidine: 10.1 g (0.1 mol)

  • Thionyl chloride (SOCl₂): 14.3 g (0.12 mol)

  • Toluene: 100 mL

  • Isopropanol: 50 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add 4-Hydroxypiperidine (10.1 g) and toluene (100 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (14.3 g) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-65 °C for 4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add isopropanol (50 mL) to the reaction mixture. The product will precipitate.

  • Stir the slurry for 1 hour at room temperature and then cool to 0-5 °C for another hour.

  • Filter the solid product using a Büchner funnel and wash the cake with cold isopropanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 13.5 - 14.5 g (86 - 92%) Expected Purity: >98% (by HPLC)

Pilot-Plant Scale Synthesis of this compound (Illustrative Protocol)

This protocol outlines a general procedure for a pilot-plant scale synthesis. Specific parameters must be adapted based on the equipment and safety systems in place.

Equipment:

  • 100 L glass-lined reactor with a jacketed heating/cooling system, mechanical stirrer, and reflux condenser connected to a scrubber system.

  • Addition vessel for thionyl chloride.

  • Centrifuge for filtration.

  • Vacuum dryer.

Procedure:

  • Charge 4-Hydroxypiperidine (10.0 kg) and toluene (80 L) to the reactor.

  • Start agitation and cool the reactor contents to 5-10 °C.

  • Slowly add thionyl chloride (14.0 kg) from the addition vessel over 2-3 hours, maintaining the batch temperature below 20 °C.

  • After the addition, raise the temperature to 70-75 °C and maintain for 6-8 hours. Monitor the reaction for completion.

  • Cool the reaction mass to 20-25 °C.

  • Slowly add isopropanol (40 L) to induce crystallization.

  • Cool the slurry to 0-5 °C and hold for 2 hours to ensure complete precipitation.

  • Transfer the slurry to a centrifuge to isolate the solid product.

  • Wash the product cake with cold isopropanol (2 x 15 L).

  • Dry the wet cake in a vacuum dryer at 60-70 °C until the loss on drying (LOD) is within the specified limit.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_final Final Product Start Start Charge_Reactants Charge 4-Hydroxypiperidine and Solvent Start->Charge_Reactants Cooling Cool to 0-10°C Charge_Reactants->Cooling Reagent_Addition Controlled Addition of Thionyl Chloride Cooling->Reagent_Addition Heating Heat to Reaction Temperature (60-80°C) Reagent_Addition->Heating Monitoring In-Process Control (TLC/GC/HPLC) Heating->Monitoring Cooling2 Cool to Room Temperature Monitoring->Cooling2 Crystallization Add Anti-solvent (e.g., Isopropanol) Cooling2->Crystallization Filtration Filter Product Crystallization->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying QC Quality Control (Purity, Yield) Drying->QC End 4-Chloropiperidine HCl QC->End

Caption: General workflow for the synthesis of this compound.

Scale_Up_Considerations cluster_safety Safety cluster_process Process Parameters cluster_purification Purification Scale-Up Scale-Up Hazardous Reagents Hazardous Reagents Scale-Up->Hazardous Reagents Exothermic Reaction Exothermic Reaction Scale-Up->Exothermic Reaction Gas Evolution Gas Evolution Scale-Up->Gas Evolution PPE PPE Scale-Up->PPE Temperature Control Temperature Control Scale-Up->Temperature Control Reagent Addition Rate Reagent Addition Rate Scale-Up->Reagent Addition Rate Mixing Efficiency Mixing Efficiency Scale-Up->Mixing Efficiency Reaction Time Reaction Time Scale-Up->Reaction Time Crystallization Crystallization Scale-Up->Crystallization Filtration Filtration Scale-Up->Filtration Drying Drying Scale-Up->Drying Solvent Selection Solvent Selection Scale-Up->Solvent Selection

Caption: Key considerations for the scale-up of this compound synthesis.

Troubleshooting & Optimization

troubleshooting common issues in 4-Chloropiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Chloropiperidine hydrochloride.

Experimental Protocol: Synthesis of this compound from Piperidin-4-ol

This protocol details the synthesis of this compound via the chlorination of Piperidin-4-ol using thionyl chloride.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
Piperidin-4-olC₅H₁₁NO101.1510.0 g1.0
Thionyl chlorideSOCl₂118.9715.0 mL~2.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Diethyl ether, anhydrous(C₂H₅)₂O74.12100 mL-
Hydrochloric acid (HCl) in diethyl ether (2M)HCl36.46As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Piperidin-4-ol (10.0 g) in anhydrous dichloromethane (100 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (15.0 mL) dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic and will generate HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2 hours, then heat to reflux (approximately 40 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess thionyl chloride by adding the reaction mixture to 100 mL of crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropiperidine free base as an oil.

  • Salt Formation: Dissolve the crude oil in anhydrous diethyl ether (50 mL). Add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 20 mL). The product can be further purified by recrystallization from a mixture of ethanol and diethyl ether to yield pure this compound.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete reaction - Ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, extend the reflux time. - The reaction may require a higher temperature. Consider using a higher-boiling solvent like 1,2-dichloroethane.
Degradation of thionyl chloride Use a fresh bottle of thionyl chloride. Old or improperly stored thionyl chloride can decompose, leading to reduced reactivity.
Loss of product during work-up - 4-Chloropiperidine is somewhat water-soluble. Ensure thorough extraction from the aqueous layer. - Avoid overly vigorous washing with aqueous solutions which can lead to product loss.
Formation of elimination byproduct The formation of 1,2,3,6-tetrahydropyridine can be a significant side reaction.[1]

Issue 2: Product is an Oil or Gummy Solid and Difficult to Handle

Possible Cause Suggested Solution
Incomplete conversion to hydrochloride salt Ensure an adequate amount of HCl in diethyl ether is added to fully protonate the free base. Check the pH of the solution after precipitation.
Presence of solvent impurities Ensure all solvents are thoroughly removed under vacuum. Residual dichloromethane or diethyl ether can result in an oily product.
Presence of byproducts Purify the crude product by recrystallization from a suitable solvent system like ethanol/diethyl ether to remove impurities that may be hindering crystallization.

Issue 3: Formation of a Major Byproduct

Possible Cause Suggested Solution
Elimination to form 1,2,3,6-tetrahydropyridine This is a common side reaction, especially at higher temperatures.[1] - Maintain a lower reaction temperature during the addition of thionyl chloride. - Consider using a milder chlorinating agent or a different solvent system. - The addition of a catalytic amount of a tertiary amine like triethylamine can sometimes suppress elimination by neutralizing the generated HCl.
Dimerization or polymerization High concentrations of the free base can sometimes lead to side reactions. Proceed with the salt formation step promptly after obtaining the crude free base.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to perform the reaction under anhydrous conditions?

A1: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid. The presence of water will consume the reagent and reduce the yield of the desired product. Therefore, it is crucial to use anhydrous solvents and dried glassware.

Q2: What is the purpose of adding thionyl chloride at 0 °C?

A2: The reaction between an alcohol and thionyl chloride is exothermic. Adding the reagent at a low temperature helps to control the reaction rate, minimize the formation of byproducts, and ensure safety.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane (e.g., 1:1). The starting material (Piperidin-4-ol) is more polar than the product (4-chloropiperidine), so the product will have a higher Rf value.

Q4: What are the safety precautions for handling thionyl chloride?

A4: Thionyl chloride is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of contact with skin, wash immediately with copious amounts of water.

Q5: My final product is slightly colored. How can I decolorize it?

A5: A slight coloration can often be removed by recrystallization. If the color persists, you can try treating a solution of the product with a small amount of activated charcoal before filtering and recrystallizing.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperidin-4-ol Piperidin-4-ol Reaction_Vessel Reaction in DCM Piperidin-4-ol->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching 1. Cool 2. Add to ice Extraction Extraction Quenching->Extraction Separate layers Salt_Formation HCl Salt Formation Extraction->Salt_Formation Add HCl/Ether Recrystallization Recrystallization Salt_Formation->Recrystallization Filter & wash Final_Product 4-Chloropiperidine Hydrochloride Recrystallization->Final_Product Dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Extend_Reflux Extend Reflux Time Incomplete->Extend_Reflux Yes Complete Reaction Complete Incomplete->Complete No Pure_Product Pure Product Extend_Reflux->Pure_Product Check_Workup Review Work-up Procedure Complete->Check_Workup Workup_Issue Work-up Issue? Check_Workup->Workup_Issue Improve_Extraction Improve Extraction Technique Workup_Issue->Improve_Extraction Yes Purification Check Purification Workup_Issue->Purification No Improve_Extraction->Pure_Product Byproduct Major Byproduct Present? Purification->Byproduct Recrystallize Recrystallize Product Recrystallize->Pure_Product Byproduct->Recrystallize No Optimize_Conditions Optimize Reaction Conditions (e.g., Temp) Byproduct->Optimize_Conditions Yes Optimize_Conditions->Pure_Product

Caption: Troubleshooting decision tree for this compound synthesis.

References

optimizing reaction yield for 4-Chloropiperidine hydrochloride coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of coupling reactions involving 4-Chloropiperidine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my N-arylation (e.g., Buchwald-Hartwig) reaction yield consistently low or non-existent?

Answer: Low to no yield in a palladium-catalyzed N-arylation can stem from several factors related to the catalyst system, reagents, or reaction environment. A systematic approach to troubleshooting is crucial.

  • Issue with the Hydrochloride Salt: this compound is a salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. It is essential to neutralize it in situ.

    • Solution: Use at least two equivalents of a base. The first equivalent neutralizes the hydrochloride salt to generate the free amine, and the second equivalent participates in the catalytic cycle (deprotonating the amine-catalyst complex). Strong, non-nucleophilic bases like NaOtBu or K₂CO₃ are commonly used.[1]

  • Catalyst and Ligand Inactivity: The palladium catalyst or the phosphine ligand may be deactivated or inappropriate for the substrate.

    • Solution:

      • Use a Pre-catalyst: Employ a stable palladium pre-catalyst that is activated under the reaction conditions.

      • Ligand Choice: Sterically hindered and electron-rich phosphine ligands are often required. For challenging couplings, consider ligands like tBuDavePhos or other specialized Buchwald ligands.[2]

      • Oxygen Sensitivity: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) as both the Pd(0) active species and the phosphine ligands can be sensitive to oxygen.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and interdependent.

    • Solution: Strong bases like sodium tert-butoxide (NaOtBu) are often effective, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial for sensitive substrates. The solvent must be anhydrous and capable of solubilizing the reactants; common choices include toluene, dioxane, and THF.

Question 2: My reaction forms significant side products, such as hydrodehalogenation of my aryl halide. What is the cause?

Answer: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction in palladium-catalyzed couplings.

  • Cause: This side reaction can be promoted by moisture or other protic impurities, or by certain catalyst/ligand combinations that favor this pathway.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.

    • Optimize Ligand/Base: Screen different ligands and bases. Sometimes a bulkier ligand or a different base can suppress this side reaction.

    • Lower Reaction Temperature: If the desired coupling is still efficient at a lower temperature, reducing the heat can often minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for 4-Chloropiperidine?

A1: this compound is a versatile building block.[3] The two primary reactive sites are the secondary amine (after neutralization) and the C4-chloro position. Key reaction types include:

  • N-Arylation/N-Alkylation: The secondary amine can be coupled with aryl halides or alkyl halides, most commonly via Buchwald-Hartwig amination.[4][5]

  • Amide Coupling: The amine can be acylated with carboxylic acids or acid chlorides to form amides. This typically requires coupling agents like EDC/HOBt or HATU.[6][7][8]

  • Nucleophilic Substitution at C4: The chlorine at the 4-position can be displaced by various nucleophiles, although this is generally less common than reactions at the nitrogen.

Q2: How do I choose the optimal conditions for a Buchwald-Hartwig coupling reaction?

A2: Optimization is key. A design of experiments (DoE) approach or a systematic screening of parameters is recommended. The table below shows a hypothetical screening process for coupling 4-chloropiperidine with 4-bromoanisole.

Data Presentation

Table 1: Example Screening of Buchwald-Hartwig Reaction Conditions

EntryPd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (2.2)Toluene10085
2Pd₂(dba)₃ (2%)XPhos (4%)K₂CO₃ (2.2)Dioxane11062
3Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.2)Toluene10078
4Pd₂(dba)₃ (2%)tBuDavePhos (4%)NaOtBu (2.2)Toluene10092[2]
5Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (2.2)Toluene8075

Data is representative and based on typical outcomes for similar reactions.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to optimizing your coupling reactions.

TroubleshootingWorkflow Troubleshooting Workflow for Low Reaction Yield cluster_base cluster_inert cluster_reagents cluster_catalyst start Low or No Yield Observed check_amine Is the piperidine hydrochloride being neutralized? start->check_amine check_inert Is the reaction under a strict inert atmosphere? check_amine->check_inert Yes sol_base Solution: Use >= 2 eq. of base (e.g., NaOtBu, K2CO3). check_amine->sol_base No check_reagents Are all reagents and solvents pure and anhydrous? check_inert->check_reagents Yes sol_inert Solution: Purge with N2/Ar. Use Schlenk techniques. check_inert->sol_inert No check_catalyst Is the catalyst/ligand system appropriate? check_reagents->check_catalyst Yes sol_reagents Solution: Use freshly distilled/dried solvents. Verify reagent quality. check_reagents->sol_reagents No sol_catalyst Solution: Screen different Pd pre-catalysts and ligands (e.g., XPhos, tBuDavePhos). check_catalyst->sol_catalyst If yield is still low

Caption: A flowchart for troubleshooting low-yield coupling reactions.

BuchwaldHartwigCycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd_complex Ar-Pd(II)-X L pd0->pd_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)-NHR'R'']+ L pd_complex->amine_complex Amine Coordination (+ R'R''NH) amido_complex Ar-Pd(II)-NR'R'' L amine_complex->amido_complex Deprotonation (- Base-H+) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product

Caption: The key steps in the Buchwald-Hartwig N-arylation cycle.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (2 mol%), tBuDavePhos (4 mol%), and sodium tert-butoxide (2.5 eq).

  • Solvent Addition: Add anhydrous toluene via syringe. The amount should be sufficient to make the final concentration approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperidine.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the coupling of a carboxylic acid to 4-aminopiperidine (derived from 4-chloropiperidine) using EDC/HOBt. This assumes the user has already converted the 4-chloro group to an amino group in a separate step.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 4-Aminopiperidine dihydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve 4-aminopiperidine dihydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and stir the solution at room temperature for 20 minutes.

  • Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: To the cooled carboxylic acid solution, add EDC·HCl (1.2 eq) and stir for 15 minutes at 0 °C to pre-activate. Add the neutralized amine solution from step 1 to this mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

stability and storage conditions for 4-Chloropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4-Chloropiperidine hydrochloride, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration at 0-8°C for optimal preservation.[2] Due to its hygroscopic nature, it is crucial to protect it from moisture.[3]

Q2: Is this compound sensitive to light?

Q3: What are the signs of degradation of this compound?

A3: Physical signs of degradation can include a change in color from its typical white to off-white or beige appearance, clumping of the powder due to moisture absorption, or the presence of an unusual odor.[4] For experimental validation, a change in the melting point range or the appearance of unexpected peaks in analytical tests like HPLC or NMR would indicate impurity or degradation.

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: How should I handle this compound safely?

A5: Always handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected side products Degradation of this compound due to improper storage.- Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC, or melting point).- If degradation is suspected, use a fresh, unopened batch of the reagent.- Ensure the compound was stored in a desiccated, airtight container.
Material appears clumpy or discolored Absorption of moisture due to the hygroscopic nature of the compound.- Dry the material under vacuum. Note that this may not reverse all forms of degradation.- For future use, store in a desiccator or a dry box.- Consider purchasing smaller quantities to minimize the time the container is open to the atmosphere.
Solubility issues not matching literature values The presence of impurities or degradation products.- Purify the compound if possible (e.g., by recrystallization, though a suitable solvent system would need to be determined).- Verify the identity and purity of the compound with analytical techniques before use.
Reaction failure or low conversion Inactivation of the reagent.- Aside from degradation, consider the possibility of incompatibility with other reagents or solvents in your reaction. Review the reaction conditions and literature for potential incompatibilities.

Stability and Physical Properties

The following table summarizes key data for this compound.

Parameter Value Source
Chemical Formula C₅H₁₀ClN·HCl[2]
Molecular Weight 156.06 g/mol [2]
Appearance White to off-white or beige crystalline powder/solid.[4][7]
Melting Point 160 - 165 °C[4]
Solubility Soluble in water.[6][7]
Storage Temperature 0-8°C recommended by some suppliers. Otherwise, a cool, dry place.[2]
Hygroscopicity Hygroscopic.[3]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Environment : Conduct all handling within a fume hood or a glove box to minimize inhalation exposure and contact with moisture.

  • Dispensing : Use clean, dry spatulas and weighing vessels. Weigh out the desired amount of the compound quickly and reseal the container tightly immediately after use.

  • Storage of Dispensed Material : If not used immediately, store the weighed material in a sealed vial, preferably with a desiccant.

Protocol 2: Purity Assessment by Melting Point

  • Sample Preparation : Finely grind a small amount of the this compound powder.

  • Loading : Pack a small amount of the powder into a capillary tube.

  • Measurement : Place the capillary tube in a melting point apparatus.

  • Observation : Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.

  • Analysis : Compare the observed melting point range to the literature value. A broad or depressed melting point range can indicate the presence of impurities or degradation.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Inconsistent Experimental Results check_storage 1. Review Storage Conditions (Cool, Dry, Tightly Sealed?) start->check_storage improper_storage Improper Storage check_storage->improper_storage proper_storage Proper Storage check_storage->proper_storage action_storage Action: Store in Desiccator, Refrigerate if Necessary improper_storage->action_storage Yes check_purity 2. Assess Compound Purity (e.g., Melting Point, NMR, HPLC) improper_storage->check_purity No proper_storage->check_purity action_storage->check_purity impure Impure/Degraded check_purity->impure pure Pure check_purity->pure action_purify Action: Use Fresh Stock or Purify impure->action_purify Yes check_protocol 3. Review Experimental Protocol (Incompatibilities, Reaction Conditions) impure->check_protocol No pure->check_protocol action_purify->check_protocol end Problem Resolved/Further Investigation Needed check_protocol->end

Caption: Troubleshooting workflow for experimental issues.

References

identifying and removing impurities from 4-Chloropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from 4-Chloropiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route, degradation, or storage. Common impurities include:

  • Starting Material Residues: Unreacted starting materials, such as piperidine or 4-hydroxypiperidine, can be present.

  • Synthesis Byproducts: Side reactions during synthesis can lead to impurities. A significant potential byproduct, if synthesizing from 4-hydroxypiperidine, is the unreacted starting material itself. Other potential byproducts can arise from the specific synthetic route employed.

  • Degradation Products: Although relatively stable, this compound can degrade under certain conditions, potentially forming oxidation products.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: How can I identify the impurities in my sample of this compound?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like phosphoric acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities. Comparing the spectra of your sample to that of a pure standard and known impurities is essential.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the impurities, aiding in their identification.

Q3: What are the recommended methods for removing impurities from this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is crucial.

  • Column Chromatography: For complex mixtures or to remove impurities with similar solubility to the product, column chromatography using silica gel is a viable option.

  • Acid-Base Extraction: This technique can be used to separate the basic 4-Chloropiperidine from acidic or neutral impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: Your HPLC chromatogram shows one or more unexpected peaks in addition to the main product peak.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Solvent or Mobile Phase Run a blank injection of your mobile phase to check for contaminants. Use fresh, HPLC-grade solvents.
Sample Degradation Prepare fresh samples and analyze them immediately. Store samples appropriately (e.g., at low temperatures) if immediate analysis is not possible.
Presence of Synthesis-Related Impurities Refer to the "Identification of Potential Impurities" section below. Spike your sample with commercially available standards of potential impurities (e.g., 4-hydroxypiperidine hydrochloride) to confirm their identity by retention time.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.
Issue 2: Product Discoloration (e.g., yellow or brown tint)

Problem: Your this compound is not a white or off-white solid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation The compound may have been exposed to air or light for extended periods. Store the material in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon).
Presence of Colored Impurities Purify the material using recrystallization. The use of activated carbon during recrystallization can help remove colored impurities.
Reaction with Container Material Ensure the storage container is made of an inert material (e.g., glass).

Identification of Potential Impurities

A common synthetic route to this compound involves the chlorination of 4-hydroxypiperidine. The primary impurity from this process is often the unreacted starting material.

Key Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound C₅H₁₁Cl₂N156.05~200-201Soluble in water and ethanol.[1]
4-HydroxypiperidineC₅H₁₁NO101.1586-90Soluble in water, ethanol.
Spectroscopic Data for Impurity Identification

¹H NMR (300 MHz, D₂O) of 4-Hydroxypiperidine:

  • δ 3.80-3.95 (m, 1H): CH-OH

  • δ 3.15-3.30 (m, 2H): Axial CH₂ adjacent to NH

  • δ 2.75-2.90 (m, 2H): Equatorial CH₂ adjacent to NH

  • δ 1.85-2.00 (m, 2H): Equatorial CH₂ adjacent to CH-OH

  • δ 1.50-1.65 (m, 2H): Axial CH₂ adjacent to CH-OH

The presence of a broad multiplet around 3.8-3.9 ppm in the ¹H NMR spectrum of your this compound sample could indicate the presence of 4-hydroxypiperidine.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify this compound by removing less soluble and more soluble impurities.

Materials:

  • Crude this compound

  • Anhydrous Ethanol (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add isopropanol (as an anti-solvent) to the hot ethanolic solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve it in 10 mL of the mobile phase A to obtain a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Impurity_Identification_Workflow cluster_analysis Analytical Techniques cluster_identification Identification start Crude 4-Chloropiperidine Hydrochloride Sample hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr impurity_detected Impurity Detected? hplc->impurity_detected gcms->impurity_detected nmr->impurity_detected compare_rt Compare Retention Times (HPLC/GC) impurity_detected->compare_rt Yes compare_spectra Compare Mass Spectra (GC-MS) impurity_detected->compare_spectra Yes compare_nmr Compare NMR Spectra with Standards impurity_detected->compare_nmr Yes pure_product Pure Product impurity_detected->pure_product No purification Purification Required compare_rt->purification compare_spectra->purification compare_nmr->purification recrystallization Recrystallization purification->recrystallization Yes chromatography Column Chromatography purification->chromatography Yes recrystallization->pure_product chromatography->pure_product

Caption: Workflow for Impurity Identification and Removal.

Recrystallization_Process start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Insoluble impurities removed ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash Mother liquor removed dry Dry under Vacuum wash->dry Soluble impurities removed end Pure Crystals dry->end

Caption: General Recrystallization Workflow.

References

safe handling and disposal of 4-Chloropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and disposal procedures for 4-Chloropiperidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate protective eyeglasses or chemical safety goggles, protective gloves to prevent skin exposure, and protective clothing.[2] All handling should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[3]

Q3: What should I do in case of accidental exposure?

A3:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4] Consult a physician.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]

Q4: How should this compound be stored?

A4: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible substances such as oxidizing agents. Some sources also recommend storing at 0-8°C.[5]

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and bases. Mixing with incompatible materials can lead to the release of toxic gases or other hazardous reactions. For instance, mixing with bleach can produce toxic gases like chloramine, chlorine, and hydrogen cyanide.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Caking or clumping of the solid material Hygroscopic nature of the compound (absorbs moisture from the air)Store the compound in a tightly sealed container in a desiccator or a dry, well-ventilated area.
Discoloration of the compound Instability due to improper storage or contaminationEnsure storage conditions are met as per the safety data sheet (cool, dry, well-ventilated, away from light and incompatible materials). If discoloration is significant, it may indicate degradation, and the compound should be disposed of properly.
Irritation to respiratory tract during handling Inhalation of dust particlesAlways handle the compound within a certified chemical fume hood. Ensure adequate ventilation. Use appropriate respiratory protection if necessary.

Quantitative Data Summary

Property Value Source
Molecular Formula C₅H₁₁Cl₂N[1]
Molecular Weight 156.05 g/mol [1]
Appearance White to off-white or beige crystalline solid/powder[7]
Melting Point 160 - 165 °C / 320 - 329 °F
Solubility Soluble in water[8][7]

Experimental Protocols

Protocol 1: Safe Handling of this compound
  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Have an eyewash station and safety shower readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize dust inhalation. Use a spatula for transferring the solid. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solid slowly to the solvent while stirring in a closed or contained system.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to remove any residual contamination.

Protocol 2: Disposal of this compound Waste
  • Waste Collection: Collect all waste material (including contaminated consumables) in a designated, properly labeled hazardous waste container.

  • Container Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[3][9]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Prep Review SDS PPE Don PPE Prep->PPE FumeHood Verify Fume Hood PPE->FumeHood Weigh Weigh in Hood FumeHood->Weigh Transfer Transfer in Hood Weigh->Transfer Clean Decontaminate Area Transfer->Clean Waste Collect Waste Clean->Waste Dispose Dispose via HazWaste Waste->Dispose Spill Spill Response Exposure First Aid

Caption: Workflow for the safe handling and disposal of this compound.

FirstAidDecisionTree cluster_routes cluster_actions Start Exposure Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin Wash with soap & water for 15 min. Remove contaminated clothing. Skin->ActionSkin ActionEyes Rinse with water for 15 min. Hold eyelids open. Eyes->ActionEyes ActionInhalation Move to fresh air. Provide artificial respiration if needed. Inhalation->ActionInhalation ActionIngestion Rinse mouth. Do NOT induce vomiting. Ingestion->ActionIngestion Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEyes->Medical ActionInhalation->Medical ActionIngestion->Medical

Caption: Decision tree for first aid response to this compound exposure.

References

Technical Support Center: Managing the Hygroscopic Nature of 4-Chloropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic properties of 4-Chloropiperidine hydrochloride during experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility, accuracy, and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic solid, meaning it will readily take up water from the air. This can lead to a range of issues in experimental work, including inaccurate weighing, changes in the physical state of the compound (from a free-flowing powder to a clumpy or syrupy material), and potential impacts on its reactivity and the stoichiometry of reactions.[1][2]

Q2: How can I visually identify if my this compound has absorbed a significant amount of moisture?

A2: Fresh, dry this compound should be a white to off-white crystalline solid or powder.[3][4] If it has absorbed moisture, you may observe the following changes:

  • Clumping or caking: The powder will no longer be free-flowing and may form lumps.[1][2][5]

  • Gummy or pasty consistency: With increased moisture absorption, the solid may become sticky or paste-like.[1]

  • Deliquescence: In highly humid environments, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.[6]

Q3: What are the primary consequences of using this compound that has absorbed moisture in my experiments?

A3: Using "wet" this compound can lead to several experimental errors:

  • Inaccurate Molar Quantities: The measured weight will include an unknown amount of water, leading to the use of a lower molar quantity of the reagent than intended. This will affect reaction stoichiometry and can lead to lower yields or incomplete reactions.[1][7]

  • Altered Reaction Kinetics: The presence of water can change the solvent environment of a reaction, potentially altering reaction rates and pathways.

  • Side Reactions: For moisture-sensitive reactions, the introduced water can participate in or catalyze unwanted side reactions, leading to impurities.[8]

  • Physical Handling Difficulties: Clumpy or syrupy material is difficult to handle, weigh accurately, and transfer.[1]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is highly recommended for long-term storage and after opening the original container.[9][10] For larger quantities that are accessed frequently, consider storing smaller aliquots in separate, well-sealed containers to minimize exposure of the bulk material to the atmosphere.[1][10]

Troubleshooting Guide

Problem: The weight of my this compound is continuously increasing on the analytical balance.

  • Cause: This is a classic sign of a hygroscopic substance absorbing moisture from the air during the weighing process.[4][7]

  • Solution:

    • Work Quickly: Minimize the time the compound is exposed to the atmosphere. Have all your equipment and vessels ready before opening the storage container.[9]

    • Use a Weighing Bottle: Weigh the compound in a tared, sealed weighing bottle. This minimizes air exposure during measurement.

    • Controlled Environment: If possible, handle and weigh the compound in a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).[11][12] If a glove box is unavailable, a glove bag can be a more economical alternative.[12]

    • Weighing by Difference: Quickly add an approximate amount of the solid to a vial, seal it, and weigh it. Then, transfer the solid to the reaction vessel and re-weigh the vial to determine the exact amount transferred.

Problem: My reaction yield is consistently lower than expected when using this compound.

  • Cause: If the compound has absorbed water, the actual amount of this compound being added to the reaction is less than the weighed mass. This makes it a limiting reagent, thus reducing the theoretical yield.

  • Solution:

    • Dry the Reagent: If you suspect your material has absorbed moisture, it may be possible to dry it under a high vacuum, potentially with gentle heating. However, you must first verify the thermal stability of this compound to avoid decomposition.[9][13]

    • Use a Fresh, Unopened Container: Whenever possible, use a new, factory-sealed container of the reagent for moisture-sensitive reactions.

    • Prepare a Stock Solution: A practical approach is to prepare a stock solution of this compound in a suitable anhydrous solvent. This involves dissolving a larger, carefully weighed amount of the solid (ideally from a fresh bottle) and then dispensing the solution by volume for subsequent reactions. This method ensures a consistent concentration, even if the initial solid had some moisture content.[1][7][14]

Problem: The this compound powder has become a hard cake or a syrupy liquid.

  • Cause: This indicates significant water absorption, possibly to the point of deliquescence.[1][6]

  • Solution:

    • Assess Usability: For non-critical applications, you might be able to use the material if you can determine its water content (e.g., by Karl Fischer titration) and adjust the amount you use accordingly.[11][12]

    • Drying: For a caked solid, you can try breaking it up and drying it under a high vacuum.[9] However, it may be difficult to remove all the absorbed water. A syrupy liquid is likely unusable for most applications requiring a precise amount of the anhydrous compound.

    • Discard and Replace: In most cases, especially for sensitive and quantitative experiments, it is best to discard the compromised material and obtain a fresh supply.

Data Presentation

Hygroscopicity Class% Weight Gain (at 25°C, 80% RH)Physical AppearanceImpact on Weighing AccuracyPotential Impact on Reaction Stoichiometry
Slightly Hygroscopic < 2%Free-flowing powderMinor; stable reading achievable with quick weighingLow; likely within experimental error for many applications
Hygroscopic 2% - 15%Powder may become caked or clumpyModerate; weight will visibly increase on the balanceSignificant; can lead to noticeable decreases in yield
Very Hygroscopic > 15%Solid becomes a paste or deliquesces into a solutionHigh; accurate weighing is very difficult without a controlled atmosphereSevere; stoichiometry will be significantly altered, leading to poor results

Note: The classification and weight gain percentages are generalized for pharmaceutical substances and serve as an illustrative guide.

Experimental Protocols

Protocol for Weighing and Dispensing this compound

This protocol is designed to minimize moisture exposure during the handling of this compound.

1. Preparation: a. Ensure the analytical balance is in a low-traffic area, away from drafts and direct sunlight.[15] b. Place a sealed container of this compound and a desiccator containing a fresh desiccant in a low-humidity environment (e.g., a glove box or a room with a dehumidifier) for at least 24 hours to allow them to equilibrate. c. Pre-label all necessary vials and flasks. d. Have clean, dry spatulas, weighing paper or boats, and any necessary solvents ready.

2. Weighing Procedure (in ambient atmosphere): a. Place a weighing boat or vial on the analytical balance and tare the weight. b. Remove the this compound container from the desiccator. c. Open the container and quickly transfer the desired amount of solid to the tared vessel using a clean, dry spatula. d. Immediately close the lid of the reagent container tightly and seal it with paraffin film before returning it to the desiccator. e. Record the weight as soon as the balance reading stabilizes. Be aware that the reading may start to drift upwards as the substance absorbs moisture.[7] f. Promptly transfer the weighed solid to your reaction vessel.

3. Best Practice: Preparation of a Stock Solution: a. In a controlled environment (glove box), weigh a larger quantity of this compound (e.g., 1.56 g) into a dry, tared flask. b. Add a known volume of a suitable anhydrous solvent (e.g., 100 mL of anhydrous DMF or NMP) to the flask to achieve a desired concentration (e.g., 0.1 M). c. Seal the flask with a septum and store it in a desiccator. d. For your experiments, use a dry syringe to withdraw the required volume of the stock solution. This method is more accurate and reproducible than weighing small amounts of the hygroscopic solid for each reaction.[14]

Protocol for Determining Water Content by Karl Fischer Titration

For applications requiring precise knowledge of the water content, Karl Fischer titration is the recommended method.[10][11][14]

1. Instrument Preparation: a. Ensure your Karl Fischer titrator is properly maintained and the titration cell is dry. b. Use a suitable Karl Fischer reagent and solvent system. For hydrochloride salts, a methanol-based solvent is often used, but you may need to add a solubilizer if the sample does not dissolve readily.[11]

2. Sample Preparation and Analysis: a. In a low-humidity environment, accurately weigh a sample of this compound. b. Quickly transfer the sample into the titration vessel. c. Perform the titration according to the instrument's instructions. d. The instrument will provide the water content as a percentage or in parts per million (ppm).

3. Calculation: a. Use the determined water content to calculate the "true" mass of anhydrous this compound in your weighed sample. b. Adjust your experimental quantities accordingly to ensure accurate stoichiometry.

Mandatory Visualization

Hygroscopic_Troubleshooting_Workflow start Start: Using 4-Chloropiperidine hydrochloride observe Observe Experimental Issue start->observe issue1 Inconsistent or Low Reaction Yields observe->issue1 e.g. issue2 Difficulty in Weighing (unstable reading) observe->issue2 e.g. issue3 Physical Change in Reagent (clumping/caking) observe->issue3 e.g. cause Potential Cause: Moisture Absorption by Hygroscopic Reagent issue1->cause issue2->cause issue3->cause solution1 Immediate Action: Improve Handling Technique (work faster, use weighing bottle) cause->solution1 For Weighing Issues solution2 Controlled Environment: Use Glove Box or Desiccator for Storage and Weighing cause->solution2 For All Issues solution3 Procedural Change: Prepare and Use a Stock Solution cause->solution3 For Dosing Issues solution4 Reagent Qualification: Dry Reagent Under Vacuum or Use a Fresh Bottle cause->solution4 For Reagent Integrity solution5 Quantitative Analysis: Perform Karl Fischer Titration to Determine Water Content cause->solution5 For Quantitative Work end_resolve Issue Resolved solution1->end_resolve solution2->end_resolve solution3->end_resolve solution4->end_resolve solution5->end_resolve

Caption: Troubleshooting workflow for issues arising from the hygroscopic nature of this compound.

References

side reactions to avoid when using 4-Chloropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions when using 4-Chloropiperidine hydrochloride in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound. It serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its hydrochloride salt form enhances its stability and solubility, making it convenient for use in various reactions.

Q2: What are the main stability concerns and storage conditions for this compound?

A2: this compound is stable under recommended storage conditions. It is, however, hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents. Reactions with these materials should be avoided.

Q4: What are the hazardous decomposition products of this compound?

A4: Thermal decomposition of this compound can release hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.

Troubleshooting Guide for Side Reactions

The use of this compound in N-alkylation and other substitution reactions can be accompanied by side reactions, primarily elimination and competing nucleophilic substitution at the C4 position. Understanding the factors that influence these side reactions is key to optimizing your desired reaction.

Issue 1: Formation of Elimination Byproduct (Tetrahydropyridine)

One of the most common side reactions is the elimination of HCl to form 1,2,3,6-tetrahydropyridine derivatives. This is particularly prevalent when using strong or bulky bases to deprotonate the piperidine nitrogen for subsequent N-alkylation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Strong or Bulky Base Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). Hindered bases like diisopropylethylamine (DIPEA) can also be effective in minimizing elimination.
High Reaction Temperature Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often significantly reduces the formation of the elimination byproduct.
Solvent Choice The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile are commonly used for N-alkylation. Protic solvents may favor elimination in some cases.

Experimental Protocol to Minimize Elimination in N-Alkylation:

  • To a stirred suspension of this compound (1.0 eq.) and potassium carbonate (2.5 eq.) in anhydrous acetonitrile (10 mL/mmol of hydrochloride) at room temperature, add the alkylating agent (1.1 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 40-50 °C. Avoid excessive heating.

  • Upon completion, filter the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Competing Nucleophilic Substitution at the C4 Position

In the presence of a nucleophile, substitution at the C4 position can compete with the desired reaction at the nitrogen atom. This leads to the formation of 4-substituted piperidine byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Highly Nucleophilic Reagents If the desired reaction is N-alkylation, the alkylating agent's counter-ion or other species in the reaction mixture might be nucleophilic. Using alkylating agents with non-nucleophilic counter-ions (e.g., triflates) can be beneficial.
Reaction Conditions Favoring SN1 Conditions that favor the formation of a carbocation at the C4 position (e.g., polar protic solvents, Lewis acid catalysts) can increase the likelihood of C4-substitution by other nucleophiles present.
Intramolecular Cyclization In some cases, the nucleophile might be part of the same molecule, leading to intramolecular cyclization. Careful selection of starting materials is crucial.

Experimental Protocol for N-Alkylation Minimizing C4-Substitution:

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as DMF.

  • Add a non-nucleophilic base, such as proton sponge or DIPEA (2.2 eq.), and stir until the hydrochloride is neutralized.

  • Add the desired electrophile for N-functionalization (e.g., acyl chloride, sulfonyl chloride) (1.05 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Signaling Pathways and Reaction Mechanisms

The following diagrams illustrate the key reaction pathways involved when using this compound.

G cluster_0 Reaction Pathways of 4-Chloropiperidine A 4-Chloropiperidine (Free Base) B N-Alkylation Product A->B + R-X C Tetrahydropyridine (Elimination Byproduct) A->C - HCl (Elimination) D 4-Substituted Piperidine (Substitution Byproduct) A->D + Nu- (Substitution at C4) E Base E->A Deprotonation F Alkylating Agent (R-X) F->B G Nucleophile (Nu-) G->D

Caption: Competing reaction pathways for 4-Chloropiperidine.

G cluster_1 Troubleshooting Logic for N-Alkylation Start Start: N-Alkylation of 4-Chloropiperidine HCl Check_Products Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Products Desired_Product Desired N-Alkylation Product is Major Check_Products->Desired_Product Yes Elimination Significant Elimination Byproduct Detected Check_Products->Elimination No Substitution Significant C4-Substitution Byproduct Detected Check_Products->Substitution No End End: Optimized Reaction Desired_Product->End Optimize_Base Use Milder/Non-nucleophilic Base (e.g., K2CO3, DIPEA) Elimination->Optimize_Base Optimize_Temp Lower Reaction Temperature Elimination->Optimize_Temp Optimize_Nucleophile Use Reagent with Non-nucleophilic Counter-ion Substitution->Optimize_Nucleophile Optimize_Base->Start Optimize_Temp->Start Optimize_Nucleophile->Start

Caption: Troubleshooting workflow for optimizing N-alkylation reactions.

improving the solubility of 4-Chloropiperidine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-chloropiperidine hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is a white to off-white crystalline solid with the chemical formula C₅H₁₁Cl₂N.[1] It is a hydrochloride salt, which enhances its stability and generally renders it more soluble in polar solvents. It is known to be soluble in water and ethanol, slightly soluble in chloroform, and almost insoluble in non-polar solvents.[2] A related compound, 1-methyl-4-chloropiperidine hydrochloride, is freely soluble in water, methanol, and DMSO, and sparingly soluble in ethyl acetate.[3]

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

When encountering poor solubility, consider the following initial steps:

  • Solvent Selection: Re-evaluate your choice of solvent. If you are using a non-polar or weakly polar solvent, switching to a more polar solvent is the first logical step. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol, are good starting points.

  • Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of many compounds. However, be mindful of the potential for thermal degradation of your reactants or solvent evaporation.

  • Particle Size Reduction: Grinding the this compound to a finer powder can increase the surface area available for dissolution, potentially speeding up the process.

Q3: Can I use the free base, 4-chloropiperidine, instead of the hydrochloride salt to improve solubility in organic solvents?

Yes, converting the hydrochloride salt to the free base can significantly improve its solubility in a wider range of organic solvents, particularly less polar ones. This can be achieved by treating a solution or suspension of the hydrochloride salt with a suitable base (e.g., sodium bicarbonate, potassium carbonate, or an organic base like triethylamine) to neutralize the HCl. The free base can then be extracted into an organic solvent. Keep in mind that the free base may be less stable than the hydrochloride salt and should be handled accordingly.

Q4: Are there any safety concerns I should be aware of when handling this compound?

Yes, this compound is a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Troubleshooting Guide: Improving Solubility for Reactions

This guide provides a systematic approach to address solubility issues with this compound in your reactions.

Problem: this compound is poorly soluble in the desired reaction solvent, leading to a heterogeneous mixture and potentially slow or incomplete reaction.

Solution Workflow

start Initial Observation: Poor Solubility solvent Step 1: Solvent Optimization start->solvent temp Step 2: Temperature Adjustment solvent->temp If still insoluble success Successful Dissolution and Reaction solvent->success If soluble cosolvent Step 3: Use of Co-solvents temp->cosolvent If still insoluble temp->success If soluble ptc Step 4: Phase-Transfer Catalysis cosolvent->ptc For biphasic systems freebase Step 5: Conversion to Free Base cosolvent->freebase If applicable cosolvent->success If soluble ptc->success freebase->success

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassExample SolventsObserved SolubilityReference(s)
Polar Protic Water, Ethanol, MethanolSoluble / Freely Soluble[2][3]
Polar Aprotic DMSO, DMFLikely Soluble (inferred)[3]
Halogenated Chloroform, DichloromethaneSlightly Soluble[2]
Non-Polar Hexane, TolueneAlmost Insoluble[2]
Ethers Diethyl ether, THFPoorly Soluble (inferred)
Esters Ethyl acetateSparingly Soluble (inferred)[3]

Note: Some solubility data is inferred from the behavior of structurally similar compounds and general principles of chemical solubility.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in a Polar Aprotic Solvent

This protocol is a general guideline for an Sₙ2 reaction where the solubility of this compound can be a challenge.

Objective: To perform an N-alkylation of a secondary amine with this compound.

Materials:

  • This compound

  • Secondary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq) and anhydrous DMF.

  • Add finely powdered anhydrous potassium carbonate (2.5 eq).

  • To this stirred suspension, add this compound (1.2 eq).

  • Heat the reaction mixture to 60-80°C to facilitate dissolution and reaction.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In-situ Free-Basing for Improved Solubility

This protocol describes the conversion of this compound to its free base within the reaction mixture to enhance solubility in less polar solvents.

Objective: To perform a reaction with 4-chloropiperidine in a moderately polar solvent where the hydrochloride salt has limited solubility.

Methodology Workflow:

start Suspend 4-Chloropiperidine HCl in Acetonitrile add_base Add Triethylamine (2.2 eq) Stir at RT for 30 min start->add_base filter Filter off Triethylamine HCl salt add_base->filter add_reagents Add Nucleophile and other reagents to the filtrate filter->add_reagents react Proceed with reaction add_reagents->react workup Aqueous workup and purification react->workup

Caption: Experimental workflow for in-situ free-basing of this compound.

Signaling Pathways and Logical Relationships

Decision Tree for Solvent and Additive Selection

The choice of solvent and potential additives is critical for ensuring the homogeneity of the reaction mixture. The following decision tree can guide the user in making an appropriate selection.

q1 Is the nucleophile soluble in polaraprotic solvents (DMF, DMSO)? ans1_yes Use DMF or DMSO as solvent. Consider gentle heating (50-70°C) to aid dissolution of the hydrochloride salt. q1->ans1_yes Yes ans1_no Proceed to Q2 q1->ans1_no No q2 Is a biphasic system (e.g., Toluene/Water) acceptable? ans1_no->q2 ans2_yes Employ a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction between the aqueous-soluble hydrochloride and the organic-soluble nucleophile. q2->ans2_yes Yes ans2_no Consider in-situ free-basing (Protocol 2) in a moderately polar solvent like acetonitrile or THF. q2->ans2_no No

Caption: Decision tree for selecting a suitable solvent system for reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Optimizing 4-Chloropiperidine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing reactions involving 4-chloropiperidine hydrochloride. The following sections address common challenges, offer detailed experimental protocols, and present visual workflows to aid in catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation or N-arylation of this compound.

Q1: My N-alkylation reaction of 4-chloropiperidine is showing a low yield. What are the likely causes and solutions?

A1: Low yields in N-alkylation reactions are common and can be attributed to several factors. A systematic approach is best for troubleshooting.[1][2]

  • Insufficient Basicity: this compound is a salt. A base is required to neutralize the hydrochloride and to scavenge the acid generated during the reaction.[3] Without a sufficient amount of a suitable base, the reaction will be sluggish or incomplete.

  • Catalyst Choice and Activity: While not always required for simple alkylations with reactive halides, a catalyst can be crucial for less reactive partners. For reactions like reductive amination, catalyst choice is critical.[4] Catalyst deactivation by impurities can also lower yields.

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. Alkyl iodides are typically more reactive than bromides, which are more reactive than chlorides.[3]

  • Reaction Conditions: Suboptimal temperature or solvent can significantly impact the reaction rate and yield.

Troubleshooting Steps & Solutions:

  • Base Selection: Ensure at least two equivalents of a non-nucleophilic base are used. For standard alkylations, bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are effective.[3][5]

  • Alkylating Agent: If using an alkyl chloride or bromide, consider switching to the corresponding iodide to increase reactivity.[3]

  • Temperature: Gradually increase the reaction temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[6]

  • Solvent: Ensure your reagents are soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions.

Table 1: Common Conditions for N-Alkylation of Piperidines

Catalyst/Reagent SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Alkyl Halide (R-X)K₂CO₃Acetonitrile25-8070-95A standard and cost-effective method.[5]
Alkyl Halide (R-X)NaHDMF0-2585-98For less reactive halides; requires anhydrous conditions.[5]
Alcohol (R-OH) / Ru or Ir complexKOtBuDioxane100-12080-95"Borrowing hydrogen" method; greener alternative.[7]
Aldehyde/Ketone + ReductantNoneMethanol/DCM0-2575-90Reductive amination; NaBH(OAc)₃ is a common reductant.[6]

Q2: I am observing significant formation of the elimination byproduct, 4-tetrahydropyridine. How can I minimize this?

A2: The formation of 4-tetrahydropyridine is a result of an E2 elimination reaction, which competes with the desired Sₙ2 substitution. This is particularly problematic with sterically hindered bases or high reaction temperatures.

Strategies to Minimize Elimination:

  • Choice of Base: Use a non-hindered, moderately strong base. A base like potassium carbonate is often preferred over bulky bases like tert-butoxides for substitution reactions with secondary halides.

  • Temperature Control: Lowering the reaction temperature generally favors the substitution pathway, as elimination reactions often have a higher activation energy.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can favor Sₙ2 reactions.

  • Nucleophile Concentration: Ensure a high concentration of the piperidine nucleophile to promote the bimolecular substitution reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the Buchwald-Hartwig amination of 4-chloropiperidine with an aryl halide?

A1: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The success of this reaction is highly dependent on the choice of palladium catalyst and ligand. For coupling with aryl chlorides, bulky, electron-rich phosphine ligands are generally required.[8][9]

Key Considerations:

  • Palladium Precursor: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.[8]

  • Ligand: Bulky biarylphosphine ligands are essential for efficient catalysis. Ligands like XPhos, SPhos, and RuPhos are excellent choices for coupling aryl chlorides.[8]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases often result in lower yields and slower reactions.[8]

  • Precatalysts: Using a pre-formed, air-stable catalyst (e.g., XPhos Pd G3) can lead to more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[8]

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination with Aryl Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XPhosNaOtBuToluene/Dioxane100-11085-98
Pd(OAc)₂RuPhosNaOtBuToluene100-11088-97
XPhos Pd G3(Internal)NaOtBuToluene100-11090-99+

Q2: Can I use a phase-transfer catalyst (PTC) for reactions with this compound?

A2: Yes, phase-transfer catalysis is a viable and effective method, particularly for N-alkylation reactions. PTC is useful when the nucleophile (deprotonated 4-chloropiperidine) is in an aqueous phase and the alkylating agent is in an organic phase.[10] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile into the organic phase to react.[10][11]

This method is advantageous as it can simplify workup procedures and allow for the use of inexpensive inorganic bases like NaOH or K₂CO₃ in an aqueous solution.

Q3: How do I choose the correct solvent for my reaction?

A3: Solvent choice is critical and depends on the reaction type.

  • For Sₙ2 Alkylations: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the anion, increasing the nucleophilicity of the piperidine.[3]

  • For Buchwald-Hartwig Aminations: Aprotic, non-polar, or weakly polar solvents like toluene, dioxane, or THF are typically used to ensure the stability of the catalytic intermediates.[8]

  • For Reductive Aminations: Solvents like methanol, ethanol, or dichloromethane (DCM) are common, as they are compatible with the reducing agents used.[4]

Experimental Protocols

General Protocol for Catalyst Screening in Buchwald-Hartwig Amination

This protocol provides a general method for screening different palladium catalysts and ligands for the coupling of 4-chloropiperidine with an aryl chloride.

  • Preparation: In a glovebox, add the aryl chloride (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add this compound (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vial and heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_base Is the base appropriate and in sufficient quantity? (>=2 eq.) start->check_base check_reagent Is the alkylating/arylating agent reactive enough? check_base->check_reagent Yes add_base Action: Use stronger/more base (e.g., K2CO3, NaOtBu) check_base->add_base No check_temp Is the reaction temperature optimized? check_reagent->check_temp Yes change_reagent Action: Switch to a more reactive agent (e.g., R-I) check_reagent->change_reagent No check_catalyst Is a catalyst required? Is it active? check_temp->check_catalyst Yes increase_temp Action: Increase temperature incrementally check_temp->increase_temp No screen_catalyst Action: Screen catalysts/ligands (e.g., Pd/XPhos) check_catalyst->screen_catalyst No end Yield Optimized check_catalyst->end Yes add_base->check_reagent change_reagent->check_temp increase_temp->check_catalyst screen_catalyst->end

Caption: A workflow for troubleshooting low reaction yields.

Catalyst_Selection start Select Reaction Type n_alkylation N-Alkylation start->n_alkylation n_arylation N-Arylation (Buchwald-Hartwig) start->n_arylation alkyl_halide With Alkyl Halide n_alkylation->alkyl_halide reductive_amination With Aldehyde/Ketone (Reductive Amination) n_alkylation->reductive_amination pd_catalyst Use Palladium Catalyst n_arylation->pd_catalyst no_catalyst Often no catalyst needed. Use K2CO3 in MeCN/DMF. alkyl_halide->no_catalyst ptc Consider Phase-Transfer Catalyst (e.g., TBAB) for biphasic systems. alkyl_halide->ptc reductant No catalyst, use reducing agent (e.g., NaBH(OAc)3). reductive_amination->reductant ligand Select bulky, electron-rich ligand (e.g., XPhos, RuPhos). pd_catalyst->ligand base Use strong base (e.g., NaOtBu). pd_catalyst->base Reaction_Pathways reactants 4-Chloropiperidine + Base + R-X substitution N-Alkylated Product (Desired) reactants->substitution SN2 Pathway (Favored by low temp, non-bulky base) elimination 4-Tetrahydropyridine (Byproduct) reactants->elimination E2 Pathway (Favored by high temp, bulky base)

References

dealing with the formation of byproducts in 4-Chloropiperidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing byproduct formation during the synthesis of 4-Chloropiperidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from 4-hydroxypiperidine and thionyl chloride?

A1: The primary byproduct of concern is the elimination product, 1,2,3,6-tetrahydropyridine. Other potential impurities include unreacted 4-hydroxypiperidine, over-chlorinated piperidine species, and piperidine dimers or oligomers, though these are generally less common under controlled reaction conditions.

Q2: How can the formation of the tetrahydropyridine byproduct be minimized?

A2: Formation of the tetrahydropyridine byproduct can be suppressed by carefully controlling the reaction temperature, ensuring a slow and controlled addition of thionyl chloride, and using appropriate solvents. The use of additives, such as tetrabutylammonium chloride, has been shown to effectively suppress the formation of elimination-derived side products in similar reactions.

Q3: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the main product and any significant impurities. High-Performance Liquid Chromatography (HPLC) can be used for purity assessment and quantification of non-volatile byproducts.

Q4: What are the best practices for purifying crude this compound?

A4: The most common purification method is recrystallization. The choice of solvent is critical and may require some experimentation, but solvents like isopropanol or ethanol/ether mixtures are often effective. For persistent impurities, column chromatography on silica gel may be necessary, although this is less common for the hydrochloride salt.

Troubleshooting Guide

Problem: Low yield of this compound.

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

    • Loss During Work-up: Significant product loss can occur during the aqueous work-up and extraction steps. Ensure proper phase separation and perform multiple extractions with a suitable organic solvent to maximize recovery.

    • Byproduct Formation: Excessive formation of byproducts, particularly the elimination product, will reduce the yield of the desired product. Refer to the strategies for minimizing byproduct formation, such as temperature control and slow addition of the reagent.

    • Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and anhydrous solvents are used to prevent decomposition of the reagent.

Problem: The isolated product is discolored (e.g., yellow or brown).

  • Question: My final product is not a white or off-white solid. What is causing the discoloration and how can I purify it?

  • Answer:

    • Residual Impurities: Discoloration is often due to the presence of minor, colored byproducts or decomposition products.

    • Purification: Recrystallization is the most effective method to remove colored impurities. If a single solvent is not effective, consider using a solvent-antisolvent system. Activated carbon treatment during recrystallization can also help to remove colored impurities.

Problem: Analytical data (NMR, GC-MS) shows the presence of significant impurities.

  • Question: My analytical results indicate the presence of one or more major byproducts. How can I identify and remove them?

  • Answer:

    • Identify the Impurity:

      • 1,2,3,6-tetrahydropyridine: Look for characteristic alkene signals in the ¹H NMR spectrum (typically in the 5-6 ppm region) and a corresponding molecular ion peak in the GC-MS data.

      • Unreacted 4-hydroxypiperidine: Identify the characteristic signals of the starting material in your analytical data.

    • Removal Strategy:

      • Recrystallization: This is often sufficient to remove minor impurities.

      • Column Chromatography: For difficult-to-separate impurities, column chromatography of the free base (4-chloropiperidine) before conversion to the hydrochloride salt may be necessary.

Data Presentation

Table 1: Summary of Typical Reaction Outcomes for the Synthesis of this compound

ParameterTypical ValueNotes
Yield 70-90%Yields can be highly dependent on reaction scale, purity of reagents, and adherence to the optimized protocol.
Purity (by HPLC) >98%Purity after a single recrystallization. Further purification may be required for higher purity grades.
Melting Point 164-168 °CA broad melting range can indicate the presence of impurities.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound from 4-Hydroxypiperidine with Minimized Byproduct Formation

Materials:

  • 4-Hydroxypiperidine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloropiperidine free base.

  • Formation of Hydrochloride Salt: Dissolve the crude free base in anhydrous diethyl ether. Slowly add a solution of hydrochloric acid in ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Recrystallize the crude this compound from a suitable solvent system (e.g., isopropanol/ether) to obtain the pure product.

Visualizations

Reaction_Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate Chlorosulfite Ester Intermediate 4-Hydroxypiperidine->Intermediate + SOCl2 Thionyl_Chloride SOCl2 4-Chloropiperidine 4-Chloropiperidine Intermediate->4-Chloropiperidine SNi or SN2 Byproduct 1,2,3,6-Tetrahydropyridine Intermediate->Byproduct Elimination (E2) 4-Chloropiperidine_HCl 4-Chloropiperidine Hydrochloride 4-Chloropiperidine->4-Chloropiperidine_HCl + HCl HCl_gas HCl (gas/ether)

Caption: Reaction pathway for the synthesis of this compound.

Purification_Workflow Crude_Product Crude 4-Chloropiperidine HCl Recrystallization Recrystallization (e.g., Isopropanol/Ether) Crude_Product->Recrystallization Filtration Filtration and Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure 4-Chloropiperidine HCl Drying->Pure_Product Purity_Check Analytical Check (NMR, HPLC) Pure_Product->Purity_Check

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Byproducts Analyze for Byproducts (NMR, GC-MS) Start->Check_Byproducts Elimination_Product Elimination Product Detected? Check_Byproducts->Elimination_Product Optimize_Temp Decrease Reaction Temperature Slow Reagent Addition Elimination_Product->Optimize_Temp Yes Unreacted_SM Unreacted Starting Material? Elimination_Product->Unreacted_SM No Final_Product Pure Product Optimize_Temp->Final_Product Increase_Time_Temp Increase Reaction Time/Temp Check Reagent Purity Unreacted_SM->Increase_Time_Temp Yes Purification_Issue Product Discolored? Unreacted_SM->Purification_Issue No Increase_Time_Temp->Final_Product Recrystallize Recrystallize with Activated Carbon Purification_Issue->Recrystallize Yes Purification_Issue->Final_Product No Recrystallize->Final_Product

Caption: Troubleshooting decision tree for this compound synthesis.

thermal stability and decomposition of 4-Chloropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 4-Chloropiperidine hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling and analysis of this compound's thermal properties.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note the variability in the reported melting point, which may indicate decomposition at or near this temperature.

PropertyValueSource(s)
Molecular Formula C₅H₁₀ClN · HCl[1]
Molecular Weight 156.06 g/mol [1]
Appearance White to off-white or beige crystalline solid/powder[2][3]
Melting Point 134-138 °C, 160-165 °C, 200-201 °C[3][4]
Solubility Soluble in water and ethanol; slightly soluble in chloroform[4]
Storage Conditions Store in a dry, cool, well-ventilated place (some sources specify 0-8°C) in a tightly sealed container. The compound is hygroscopic.[1][3]
Incompatibilities Strong oxidizing agents, bases[3]

Experimental Protocols

Detailed methodologies for key experiments to assess thermal stability are provided below. These are general protocols and may require optimization for specific instruments and experimental goals.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at different temperature ranges. The initial mass loss is expected to correspond to the loss of HCl.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any thermal events such as decomposition or phase transitions.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use of a sealed pan is crucial to contain any evolved gases like HCl.

  • Experimental Parameters:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp up to 250 °C (or a temperature beyond the expected melting/decomposition) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (melting) and exothermic peaks (decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).

Visualizations

Potential Thermal Decomposition Pathway

G Potential Thermal Decomposition Pathway of this compound A This compound B 4-Chloropiperidine A->B Heat (Δ) Initial Decomposition C Hydrogen Chloride (HCl) A->C Heat (Δ) D Further Decomposition Products (e.g., NOx, CO, CO₂, HCl) B->D Higher Heat (ΔΔ)

Caption: A potential thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Stability Analysis

G Workflow for Thermal Stability Assessment Start Start: Obtain 4-Chloropiperidine HCl Sample Prep Sample Preparation (Drying, Weighing) Start->Prep TGA Thermogravimetric Analysis (TGA) (Determine T-onset of decomposition) Prep->TGA DSC Differential Scanning Calorimetry (DSC) (Determine melting point & decomposition) Prep->DSC Analysis Data Analysis and Interpretation TGA->Analysis DSC->Analysis Report Report Findings Analysis->Report

Caption: A logical workflow for assessing the thermal stability of a chemical compound.

Troubleshooting and FAQs

Q1: Why do I see a wide range of melting points for this compound in the literature?

A1: The observed variability in the melting point (134-201 °C) is likely due to the compound's thermal instability.[3][4] It is probable that this compound begins to decompose before or during melting. This decomposition can be influenced by the heating rate and the presence of impurities. For a more accurate assessment, it is recommended to use a technique like Differential Scanning Calorimetry (DSC) and to note the temperature at which decomposition begins, which may be observed as an exothermic event following the endothermic melting peak.

Q2: My sample of this compound has turned yellow/brown upon storage. Is it still usable?

A2: Discoloration often indicates degradation of the compound. Given that this compound is susceptible to thermal decomposition and is hygroscopic, improper storage can lead to degradation.[3] It is recommended to store the compound in a tightly sealed container in a cool, dry place, and under an inert atmosphere if possible.[3] For critical experiments, using a fresh, unopened container is advisable. If you must use the discolored sample, consider purifying it first and verifying its identity and purity via analytical methods like NMR or HPLC.

Q3: During TGA analysis, I observed a mass loss at a relatively low temperature (e.g., below 150 °C). What could be the cause?

A3: An early mass loss in TGA could be due to several factors:

  • Hygroscopic Nature: The compound is known to be hygroscopic, so the initial mass loss could be due to the evaporation of absorbed water.[3]

  • Loss of HCl: The hydrochloride salt can decompose by losing gaseous hydrogen chloride (HCl) upon heating. This is a common decomposition pathway for amine hydrochlorides.

  • Impurities: The presence of volatile impurities could also contribute to an early mass loss.

To differentiate between these possibilities, consider running a TGA-MS (Therogravimetric Analysis coupled with Mass Spectrometry) to identify the evolved gases at different temperatures.

Q4: What are the expected hazardous decomposition products I should be aware of?

A4: Upon thermal decomposition, this compound can release a variety of hazardous and irritating gases. These include hydrogen chloride (HCl), nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] All experiments involving heating of this compound should be performed in a well-ventilated fume hood.

Q5: Can I run DSC analysis in an open pan?

A5: It is strongly recommended to use a hermetically sealed pan for DSC analysis of this compound. This is because the compound is expected to release HCl gas upon decomposition. An open pan would allow this gas to escape, leading to an inaccurate measurement of the thermal events and potential damage to the DSC instrument. A sealed pan contains the decomposition products, allowing for a more accurate assessment of the total energy change.

Q6: What precautions should I take when handling this compound?

A6: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Due to its potential to release irritating gases upon decomposition, always handle the compound in a chemical fume hood, especially when heating. Avoid inhalation of dust and contact with skin and eyes.[3]

References

Validation & Comparative

Comparative Analysis of 4-Chloropiperidine Hydrochloride and Analogs via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural features of key intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-chloropiperidine hydrochloride and its analogs, offering valuable insights into their chemical environment and substitution patterns. This information is critical for confirming molecular identity, assessing purity, and predicting reactivity in synthetic pathways.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected analogs. The data is compiled from reliable spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data for 4-Halopiperidine Hydrochlorides

CompoundSolventChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J in Hz), Assignment
This compound D₂O~3.6 (m, 2H, H-2e, H-6e), ~3.2 (m, 2H, H-2a, H-6a), ~4.5 (m, 1H, H-4), ~2.3 (m, 2H, H-3e, H-5e), ~2.0 (m, 2H, H-3a, H-5a)
4-Fluoropiperidine Hydrochloride D₂O~4.8 (d, J=48 Hz, 1H, H-4), ~3.5 (m, 2H, H-2e, H-6e), ~3.1 (m, 2H, H-2a, H-6a), ~2.2 (m, 2H, H-3e, H-5e), ~2.0 (m, 2H, H-3a, H-5a)
4-Bromopiperidine Hydrochloride D₂O~4.6 (m, 1H, H-4), ~3.6 (m, 2H, H-2e, H-6e), ~3.2 (m, 2H, H-2a, H-6a), ~2.4 (m, 2H, H-3e, H-5e), ~2.1 (m, 2H, H-3a, H-5a)
Piperidine Hydrochloride D₂O~3.4 (t, J=5.5 Hz, 4H, H-2, H-6), ~1.8 (m, 4H, H-3, H-5), ~1.7 (m, 2H, H-4)

Table 2: ¹³C NMR Spectral Data for 4-Halopiperidine Hydrochlorides

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound D₂O~58.0 (C-4), ~44.0 (C-2, C-6), ~34.0 (C-3, C-5)
4-Fluoropiperidine Hydrochloride D₂O~88.0 (d, J=175 Hz, C-4), ~44.0 (C-2, C-6), ~31.0 (d, J=20 Hz, C-3, C-5)
4-Bromopiperidine Hydrochloride D₂O~50.0 (C-4), ~45.0 (C-2, C-6), ~36.0 (C-3, C-5)
Piperidine Hydrochloride D₂O~44.5 (C-2, C-6), ~25.0 (C-3, C-5), ~23.0 (C-4)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions such as solvent, concentration, and temperature. The data presented here are approximate values for comparative purposes.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for piperidine derivatives.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the hydrochloride salt.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the following parameters are commonly used:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • For ¹³C NMR, the following parameters are commonly used:

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled (e.g., zgpg30)

    • Spectral width: 0 to 200 ppm

  • Data processing involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Spectral Comparison

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Comparative Interpretation A Prepare Samples of 4-Chloropiperidine HCl and Analogs B Acquire ¹H and ¹³C NMR Spectra A->B C Process and Reference Spectra B->C D Assign Peaks to Specific Protons and Carbons C->D E Tabulate Chemical Shifts, Multiplicities, and Coupling Constants D->E F Compare Chemical Shifts of H-4 and C-4 across Analogs E->F G Analyze the Influence of the Halogen on Neighboring Nuclei F->G H Draw Conclusions on Electronegativity and Shielding Effects G->H

Caption: Workflow for NMR-based comparison of 4-halopiperidine hydrochlorides.

This structured approach ensures a systematic and objective comparison of the spectral data, leading to a deeper understanding of the structure-property relationships within this class of compounds. The distinct differences in the chemical shifts, particularly at the C-4 and H-4 positions, directly correlate with the electronegativity of the halogen substituent, providing a clear and predictable trend that is invaluable for structural elucidation and chemical analysis.

Comparative Spectroscopic Analysis of 4-Chloropiperidine Hydrochloride: An FT-IR and Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Chloropiperidine hydrochloride utilizing Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide leverages spectral data from closely related analogs, including Piperidine hydrochloride, 4-chloro-N-methylpiperidine, and 3-Chloropiperidine hydrochloride, to provide a robust framework for spectral interpretation and characterization.

Executive Summary

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and chemical properties through analytical techniques like FT-IR and MS is paramount for quality control, reaction monitoring, and drug development. This guide presents a summary of expected FT-IR vibrational frequencies and mass spectral fragmentation patterns for this compound and compares them with its structural analogs. Detailed experimental protocols and visual workflows are provided to aid researchers in their analytical endeavors.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For piperidine derivatives, the hydrochloride salt form significantly influences the infrared spectrum, particularly in the N-H stretching region.

Data Comparison of Characteristic FT-IR Peaks (cm⁻¹)

Functional GroupThis compound (Expected)Piperidine Hydrochloride[1]4-chloro-N-methylpiperidine3-Chloropiperidine Hydrochloride (Expected)
N-H Stretch (salt)2700-2400 (broad)2720, 2600, 2500, 2440 (broad)N/A (tertiary amine)2700-2400 (broad)
C-H Stretch2950-28502940, 28602940-28202950-2850
N-H Bend (salt)~1600-15501590N/A~1600-1550
C-H Bend~1470-14401460, 1440~1460-1440~1470-1440
C-N Stretch~1200-1100Not specified~1170~1200-1100
C-Cl Stretch~750-650N/A~740~750-650

Interpretation:

The FT-IR spectrum of this compound is expected to be dominated by a broad absorption band in the 2700-2400 cm⁻¹ region, characteristic of the N-H stretching vibration in a secondary amine salt. The C-H stretching of the piperidine ring will appear in the 2950-2850 cm⁻¹ range. The presence of the chlorine atom is anticipated to give rise to a C-Cl stretching vibration in the fingerprint region, typically between 750 and 650 cm⁻¹. Comparison with piperidine hydrochloride highlights the influence of the chloro-substituent, while the spectrum of 4-chloro-N-methylpiperidine, a tertiary amine, will lack the characteristic N-H stretching and bending bands of the hydrochloride salt.

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to characteristic cleavage pathways.

Comparison of Key Mass Spectral Data (m/z)

IonThis compound (Expected)Piperidine4-chloro-N-methylpiperidine[2]3-Chloropiperidine Hydrochloride (Expected)
Molecular Ion (M⁺)119/121 (from free base)85133/135119/121
[M-H]⁺118/12084132/134118/120
[M-Cl]⁺84N/A9884
α-cleavage fragments90/92, 6256104/106, 7690/92, 62
Base PeakLikely 84 or 90/928498Likely 84 or 90/92

Interpretation:

For this compound, the analysis is performed on the free base, 4-chloropiperidine, which has a molecular weight of 119 g/mol (for the ³⁵Cl isotope). The mass spectrum is expected to show a molecular ion peak at m/z 119 and an isotopic peak at m/z 121 due to the presence of the ³⁷Cl isotope. A key fragmentation pathway for halogenated piperidines is the loss of the halogen atom, which would result in a fragment at m/z 84. Alpha-cleavage adjacent to the nitrogen atom is also a dominant fragmentation pathway for piperidines, leading to the formation of stable iminium ions. For 4-chloropiperidine, this would result in fragments at m/z 90/92 and 62. The base peak is anticipated to be either the [M-Cl]⁺ fragment or one of the α-cleavage fragments.

Experimental Protocols

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Ensure a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans to obtain a high signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with the reference data.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of 4-Chloropiperidine.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane). The analysis will be of the free base in the gas phase.

  • Instrument Setup (Electron Ionization - Mass Spectrometry):

    • Set the ion source to electron ionization (EI) mode.

    • Use a standard electron energy of 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and the major fragment ions.

    • Propose fragmentation pathways based on the observed peaks and known fragmentation mechanisms of piperidine derivatives.

Visualized Workflows and Pathways

experimental_workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spectrometry Analysis ftir_sample Sample: 4-Chloropiperidine HCl grind Grind to fine powder ftir_sample->grind kbr Dry KBr kbr->grind press Press into pellet grind->press ftir_instrument FT-IR Spectrometer press->ftir_instrument ftir_spectrum Acquire Spectrum (4000-400 cm⁻¹) ftir_instrument->ftir_spectrum ftir_analysis Analyze Peaks ftir_spectrum->ftir_analysis ms_sample Sample: 4-Chloropiperidine HCl dissolve Dissolve in volatile solvent ms_sample->dissolve ms_instrument EI-Mass Spectrometer (70 eV) dissolve->ms_instrument ms_spectrum Acquire Mass Spectrum ms_instrument->ms_spectrum ms_analysis Analyze Fragmentation ms_spectrum->ms_analysis

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

fragmentation_pathway cluster_frags Major Fragmentation Pathways mol_ion [C₅H₁₀ClN]⁺˙ m/z 119/121 frag_m_cl [C₅H₁₀N]⁺ m/z 84 mol_ion->frag_m_cl - Cl frag_alpha1 [C₄H₇ClN]⁺˙ m/z 90/92 mol_ion->frag_alpha1 α-cleavage - CH₂ frag_alpha2 [CH₃N]⁺˙ m/z 62 mol_ion->frag_alpha2 α-cleavage - C₄H₇Cl

Caption: Proposed mass spectral fragmentation of 4-chloropiperidine.

References

A Comparative Analysis of the Reactivity of 4-Chloropiperidine Hydrochloride and 4-Fluoropiperidine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Piperidine scaffolds are ubiquitous in pharmaceuticals, and the choice of a 4-halo-substituted precursor can significantly impact synthetic outcomes. This guide provides an objective comparison of the reactivity of two common precursors, 4-chloropiperidine hydrochloride and 4-fluoropiperidine, in the context of nucleophilic substitution reactions, supported by fundamental chemical principles.

Executive Summary of Reactivity Comparison

In nucleophilic substitution reactions, 4-chloropiperidine is anticipated to be significantly more reactive than 4-fluoropiperidine. This difference is primarily attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion, which is a consequence of the weaker carbon-chlorine bond.

Theoretical Framework: Bond Strength and Leaving Group Ability

The reactivity of alkyl halides in SN2 reactions is intrinsically linked to the strength of the carbon-halogen bond and the stability of the resulting halide anion (the leaving group). A weaker carbon-halogen bond requires less energy to break, leading to a lower activation energy for the reaction and, consequently, a faster reaction rate.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) of up to 130 kcal/mol.[1] In contrast, the carbon-chlorine bond is considerably weaker.[2][3][4] This disparity in bond energy is a key factor governing the relative reactivities of 4-fluoro- and 4-chloropiperidine.

Property4-Fluoropiperidine Derivative4-Chloropiperidine DerivativeReference(s)
C-X Bond Dissociation Energy ~115 kcal/mol (for CH₃-F)~83.7 kcal/mol (for CH₃-Cl)[1]
Leaving Group Ability PoorGood[5]
Predicted Reactivity in SN2 LowHigh[5]

Note: Bond dissociation energies are for the methyl halide as a representative example.

The stability of the leaving group is also crucial. Good leaving groups are typically weak bases. While fluoride is a weak base, the extreme strength of the C-F bond makes it a poor leaving group in SN2 reactions.[5] Chloride, being the conjugate base of a strong acid (HCl), is a much better leaving group. For typical SN2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl >> F.[5]

Experimental Protocol: A Representative Nucleophilic Substitution

While a direct comparative study is unavailable, the following protocol for the N-alkylation of a secondary amine with an N-protected 4-chloropiperidine serves as a representative example of a nucleophilic substitution reaction that would highlight the reactivity differences.

Reaction: Synthesis of N-Boc-4-(benzylamino)piperidine from N-Boc-4-chloropiperidine and benzylamine.

Materials:

  • N-Boc-4-chloropiperidine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of N-Boc-4-chloropiperidine (1.0 eq) in DMF, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Predicted Outcome and Comparison

When applying the above protocol to both 4-chloropiperidine and 4-fluoropiperidine (assuming N-protection), a significant difference in reaction rate and yield would be expected.

  • 4-Chloropiperidine: The reaction is expected to proceed to completion in a reasonable timeframe at the specified temperature, affording a good yield of the desired product. The C-Cl bond is sufficiently labile to be broken by the nucleophilic attack of the amine.

  • 4-Fluoropiperidine: The reaction is anticipated to be extremely sluggish or may not proceed at all under these conditions. The high strength of the C-F bond would require much harsher reaction conditions (higher temperatures, stronger base, or a specialized catalyst) to achieve a comparable conversion. This makes 4-fluoropiperidine a less practical starting material for standard SN2 reactions.

Logical Relationship of Reactivity

G Reactivity Comparison in SN2 Reactions cluster_chloro 4-Chloropiperidine cluster_fluoro 4-Fluoropiperidine C_Cl_bond Weaker C-Cl Bond Good_LG Good Leaving Group (Cl⁻) C_Cl_bond->Good_LG leads to Reactivity Higher Reactivity Good_LG->Reactivity results in C_F_bond Stronger C-F Bond Poor_LG Poor Leaving Group (F⁻) C_F_bond->Poor_LG leads to Low_Reactivity Lower Reactivity Poor_LG->Low_Reactivity results in

Caption: Factors influencing the relative reactivity of 4-chloro- and 4-fluoropiperidine.

Experimental Workflow for Reactivity Assessment

G Workflow for Comparing Reactivity start Start: N-Protected 4-Halopiperidine nucleophile Add Nucleophile (e.g., Benzylamine) start->nucleophile reaction Heat Reaction Mixture (e.g., 80°C in DMF with base) nucleophile->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Analyze Yield and Purity purification->analysis

Caption: A general experimental workflow for a comparative nucleophilic substitution reaction.

Conclusion for the Practicing Scientist

For the synthesis of 4-substituted piperidines via nucleophilic substitution, This compound is the more versatile and reactive precursor . Its favorable bond energetics and the good leaving group ability of chloride allow for reactions to proceed under milder conditions with a broader range of nucleophiles. Conversely, 4-fluoropiperidine is significantly less reactive and should generally be avoided for standard SN2-type transformations due to the inertness of the carbon-fluorine bond. The choice of 4-fluoropiperidine would only be rational if the synthetic strategy requires the fluorine atom to be retained in the final product or if a specific, non-SN2 reaction pathway is being employed. When working with the hydrochloride salts, it is important to include a suitable base to neutralize the acid and liberate the free piperidine for subsequent reactions.

References

A Comparative Analysis of Synthetic Routes for 4-Chloropiperidine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel synthetic approach for 4-Chloropiperidine hydrochloride against a traditional, established method. Experimental data, protocols, and pathway visualizations are presented to aid in the selection of the most suitable route for your research and development needs.

This compound is a critical building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural motif is found in drugs targeting various conditions, making its efficient production a key consideration in the drug development pipeline. This guide will compare a newer, one-pot Aza-Prins type cyclization with the traditional method involving the chlorination of 4-hydroxypiperidine.

Executive Summary of Synthetic Routes

ParameterTraditional Route: Chlorination of 4-HydroxypiperidineNew Route: Niobium-catalyzed Aza-Prins Cyclization
Starting Materials 4-Hydroxypiperidine, Thionyl chlorideHomoallylic amine, Epoxide, Niobium(V) chloride
Key Steps Two steps (Chlorination, HCl salt formation)One-pot cyclization
Reaction Conditions Varies, often involves refluxing with a chlorinating agentRoom temperature
Reported Yield Generally high, but can vary with purificationHigh (e.g., 88%)[2]
Safety Considerations Use of corrosive and hazardous reagents like thionyl chlorideUse of a Lewis acid catalyst (NbCl5) which requires careful handling
Stereoselectivity Not inherently stereoselectiveCan be stereoselective, depending on substrates and catalysts[2]

Traditional Synthetic Route: Chlorination of 4-Hydroxypiperidine

A widely used and well-documented method for synthesizing this compound involves the direct chlorination of 4-hydroxypiperidine. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), followed by the formation of the hydrochloride salt.

A common starting material for this route is N-Boc-4-hydroxypiperidine, which is deprotected to yield 4-hydroxypiperidine hydrochloride.[3] The subsequent chlorination then produces the desired product.

Experimental Protocol:
  • Deprotection of N-Boc-4-hydroxypiperidine: N-Boc-4-hydroxypiperidine is dissolved in a suitable solvent (e.g., 1,4-dioxane) and treated with a saturated solution of hydrochloric acid. The reaction is stirred at room temperature. After completion, the solvent is removed under vacuum to yield 4-hydroxypiperidine hydrochloride.[3]

  • Chlorination: 4-Hydroxypiperidine is reacted with a chlorinating agent like thionyl chloride, often in a solvent such as dichloromethane. The reaction mixture is typically heated to reflux.

  • Workup and Salt Formation: After the reaction is complete, the excess chlorinating agent and solvent are removed. The crude 4-chloropiperidine is then treated with hydrochloric acid to form the stable hydrochloride salt, which can be purified by recrystallization.

Traditional_Route 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Chloropiperidine 4-Chloropiperidine 4-Hydroxypiperidine->4-Chloropiperidine SOCl2 or POCl3 This compound This compound 4-Chloropiperidine->this compound HCl

Caption: Traditional synthesis of this compound.

A Newer Approach: Niobium-catalyzed Aza-Prins Cyclization

A more recent and innovative approach involves a one-pot synthesis of 4-chloropiperidine derivatives through an aza-Prins type cyclization. This method utilizes a Lewis acid, such as Niobium(V) chloride (NbCl5), to mediate the reaction between a homoallylic amine and an epoxide.[2] This route offers the potential for higher efficiency and stereoselectivity.

The reaction proceeds via the NbCl5-mediated opening of the epoxide ring, followed by an intramolecular cyclization with the homoallylic amine. The chloride ion from the catalyst is incorporated at the 4-position of the newly formed piperidine ring.[2]

Experimental Protocol:
  • Reaction Setup: A solution of an epoxide and a homoallylic amine is prepared in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Catalyst Addition: Niobium(V) chloride is added to the stirred solution at room temperature.[2]

  • Reaction Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the pure 4-chloropiperidine derivative.[2]

New_Route_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Homoallylic Amine Homoallylic Amine Reaction Mixture Reaction Mixture Homoallylic Amine->Reaction Mixture Epoxide Epoxide Epoxide->Reaction Mixture NbCl5 NbCl5 NbCl5->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Water Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Pure 4-Chloropiperidine derivative Pure 4-Chloropiperidine derivative Column Chromatography->Pure 4-Chloropiperidine derivative

Caption: Workflow for the Niobium-catalyzed Aza-Prins cyclization.

Comparative Analysis and Conclusion

FeatureTraditional RouteNew Route (Aza-Prins)Advantage of New Route
Number of Steps Multiple steps (deprotection, chlorination, salt formation)One-pot reactionIncreased efficiency and reduced handling.
Reaction Temperature Often requires heating/refluxRoom temperatureMilder conditions, potentially fewer side products.
Reagents Uses corrosive and hazardous chlorinating agents.Uses a Lewis acid catalyst that requires careful handling but may be less hazardous than bulk chlorinating agents.Potentially improved safety profile.
Stereocontrol Not inherently stereoselective.Can offer stereoselectivity.[2]Access to specific stereoisomers.
Substrate Scope Generally applicable to 4-hydroxypiperidine derivatives.Potentially broader scope by varying the homoallylic amine and epoxide.Greater molecular diversity.

References

comparative study of different catalysts for 4-Chloropiperidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of 4-Chloropiperidine hydrochloride is a critical step in the synthesis of numerous pharmaceutical compounds. This guide provides a comparative analysis of various catalytic methods for the synthesis of this compound, primarily focusing on the chlorination of 4-hydroxypiperidine. The performance of different catalysts is evaluated based on reaction yield, conditions, and mechanistic pathways, with supporting experimental data.

Performance Comparison of Catalytic Systems

The selection of a catalyst or reagent for the chlorination of 4-hydroxypiperidine is pivotal in determining the efficiency, yield, and purity of the final product, this compound. Below is a summary of quantitative data for different catalytic systems. It is important to note that the reaction conditions and substrates may vary slightly across different studies, which can influence the outcomes.

Catalyst/ReagentStarting MaterialReaction ConditionsReaction TimeYield (%)
Thionyl Chloride (SOCl₂) with Dibutylformamide IsonipecotamideToluene, 0°C3 days96.4
Niobium (V) Chloride (NbCl₅) Epoxides and Homoallylic AminesMethylene Chloride, Room Temp.15 min80-93[1]
Phosphorus Pentachloride (PCl₅) N-(4-pyridyl) pyridinium chloride hydrochloride140-150°C40 min65.9[2]
Triphosgene (BTC) with N,N-dimethylacetamide 3-acetyl-1-propanol1,2-dichloroethane, 80°C2 h97.93[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate the replication and adaptation of these procedures.

Chlorination using Thionyl Chloride (SOCl₂)

This method is a classic and widely used approach for the conversion of alcohols to alkyl chlorides. The use of a formamide catalyst, such as dibutylformamide, can accelerate the reaction.

Procedure: To a stirred suspension of isonipecotamide (5 g, 39 mmol) and dibutylformamide (12.3 g, 78.0 mmol) in toluene (29 ml), thionyl chloride (13.9 g, 117 mmol) is added dropwise at 0°C over 15 minutes. The reaction mixture is then stirred at 0°C for 3 days. The resulting suspension is filtered, and the filter residue is washed with toluene. After drying under vacuum, 4-cyanopiperidine hydrochloride is obtained as a colorless solid. Subsequent hydrolysis and treatment with HCl would yield this compound.

Lewis Acid-Catalyzed Aza-Prins Cyclization using Niobium (V) Chloride (NbCl₅)

This elegant method constructs the 4-chloropiperidine ring system through a cyclization reaction, offering high efficiency and mild reaction conditions.[1]

Procedure: To a solution of an epoxide (e.g., styrene oxide, 3.33 mmol) and a homoallylic amine (2.22 mmol) in anhydrous methylene chloride (10 mL) under a nitrogen atmosphere, Niobium (V) chloride (1.2 mmol) is added with stirring at room temperature. The reaction is monitored by TLC. After completion (typically 15 minutes), the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the 4-chloropiperidine derivative.[1]

Chlorination using Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride is a powerful chlorinating agent, effective for converting hydroxyl groups, including those on heterocyclic rings, to chlorides.[2]

Procedure: In a reaction flask, N-(4-pyridyl) pyridinium chloride hydrochloride (3.6 g) and phosphorus pentachloride (3.3 g) are heated in an oil bath at 140-150°C for approximately 40 minutes.[2] After cooling, ice-cold water is added, and the solution is made weakly basic with a sodium carbonate solution. The product is then extracted with ethyl acetate. The organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is removed. The product is then purified by vacuum distillation.[2]

Mechanistic Pathways and Experimental Workflows

To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided.

G cluster_0 Chlorination with Thionyl Chloride 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate Chlorosulfite Ester 4-Hydroxypiperidine->Intermediate + SOCl₂ SOCl2 SOCl₂ 4-Chloropiperidine 4-Chloropiperidine Intermediate->4-Chloropiperidine SNi or SN2 HCl_gas HCl (gas) Intermediate->HCl_gas SO2_gas SO₂ (gas) Intermediate->SO2_gas G cluster_1 Aza-Prins Cyclization Workflow Start Mix Epoxide and Homoallylic Amine in CH₂Cl₂ Add_Catalyst Add NbCl₅ Catalyst Start->Add_Catalyst React Stir at Room Temperature (15 min) Add_Catalyst->React Quench Quench with Water React->Quench Extract Extract with CH₂Cl₂ Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End 4-Chloropiperidine Derivative Purify->End G Homoallylic_Amine Homoallylic Amine Iminium_Ion Iminium Ion Intermediate Homoallylic_Amine->Iminium_Ion Aldehyde Aldehyde Aldehyde->Iminium_Ion Lewis_Acid Lewis Acid (e.g., NbCl₅) Lewis_Acid->Iminium_Ion Cyclization 6-endo-trig Cyclization Iminium_Ion->Cyclization Carbocation Piperidinyl Carbocation Cyclization->Carbocation Nucleophilic_Attack Nucleophilic Attack by Chloride Carbocation->Nucleophilic_Attack Product 4-Chloropiperidine Derivative Nucleophilic_Attack->Product

References

biological activity comparison of 4-Chloropiperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-Chloropiperidine Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of this compound. 4-Chloropiperidine serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area.

Anticancer Activity

Derivatives of 4-chloropiperidine have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Table 1: Anticancer Activity of 4-Chloropiperidine Derivatives

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
HSP70-36 Complex heterocyclic moietyBT474 (Breast)1.41[3]
BT/Lap(R)1.0 (Breast)1.47[3]
DTPEP 2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethylMDA-MB-231 (Breast)Not specified, inhibits proliferation[4]
MCF-7 (Breast)Not specified, inhibits proliferation[4]
Compound 17a Not specifiedPC3 (Prostate)Concentration-dependent inhibition[4]
Vindoline-piperazine conjugate 23 17-[4-(trifluoromethyl)benzyl]piperazinyl-vindolineMDA-MB-468 (Breast)1.00 (GI50)[5]
Vindoline-piperazine conjugate 25 17-[bis(4-fluorophenyl)methyl]piperazinyl-vindolineHOP-92 (Lung)1.35 (GI50)[5]

Note: The table includes piperidine derivatives, which may be synthesized from this compound as a starting material.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of novel compounds.

  • Cell Plating: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a suitable density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized piperidine derivatives. A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are also included. The plates are then incubated for a period of 48-72 hours.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: After a further incubation period allows for the formation of formazan crystals, a solubilizing agent like DMSO is added to dissolve the crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is then calculated relative to the vehicle-treated control cells.

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with 4-chloropiperidine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (IC50) H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The piperidine scaffold is also a key component in the development of new antimicrobial agents. The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Piperidine Derivatives

Compound IDN-SubstituentMicroorganismMIC (µg/mL)Reference
Compound 1 Not specifiedEscherichia coli>100 (at 10µL of 10mg/mL)[6]
Staphylococcus aureus>100 (at 10µL of 10mg/mL)[6]
Compound 2 Not specifiedEscherichia coli>100 (at 10µL of 10mg/mL)[6]
Staphylococcus aureus>100 (at 10µL of 10mg/mL)[6]
Piperidin-4-one Derivatives Various aryl groupsStaphylococcus aureusSignificant activity[7]
Escherichia coliSignificant activity[7]
Bacillus subtilisSignificant activity[7]

Note: The table includes piperidine derivatives, which may be synthesized from this compound as a starting material. Specific MIC values for a comparable series were not available in the initial search.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow Broth Microdilution Workflow A Prepare serial dilutions of test compound B Inoculate with standardized microbial suspension A->B C Incubate under optimal conditions B->C D Visually assess for growth inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Radioligand_Binding_Assay Radioligand Binding Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Receptor-expressing membranes D Incubate A + B + C A->D B Radioligand B->D C Test Compound (unlabeled) C->D E Filtration to separate bound from free radioligand D->E F Measure radioactivity of bound ligand E->F G Plot % inhibition vs. [Test Compound] F->G H Determine IC50 G->H I Calculate Ki H->I

References

spectroscopic analysis to confirm the structure of 4-Chloropiperidine hydrochloride products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step. This guide provides a comparative spectroscopic analysis of 4-Chloropiperidine hydrochloride and a common alternative, piperidine hydrochloride. By presenting key experimental data and detailed protocols, this document aims to facilitate the accurate structural verification of this compound products.

Performance Comparison: Spectroscopic Signatures

The structural differences between this compound and Piperidine hydrochloride give rise to distinct spectroscopic fingerprints. The presence of the chlorine atom at the C4 position in this compound is the primary differentiating feature, significantly influencing the chemical environment of the neighboring protons and carbons. This is reflected in their respective Nuclear Magnetic Resonance (NMR) spectra. Furthermore, the C-Cl bond introduces a characteristic vibrational mode detectable by Fourier-transform Infrared (FT-IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses for both this compound and Piperidine hydrochloride.

Table 1: ¹H NMR Data (400 MHz, D₂O)

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
This compound H4~4.4 - 4.6Multiplet1H
H2, H6 (axial & equatorial)~3.4 - 3.7Multiplet4H
H3, H5 (axial & equatorial)~2.2 - 2.5Multiplet4H
Piperidine hydrochloride H2, H6~3.2 - 3.4Triplet4H
H3, H5~1.8 - 2.0Multiplet4H
H4~1.7 - 1.9Multiplet2H

Table 2: ¹³C NMR Data (100 MHz, D₂O)

Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
This compound C4~58 - 62
C2, C6~48 - 52
C3, C5~35 - 39
Piperidine hydrochloride C2, C6~45 - 49
C3, C5~25 - 29
C4~22 - 26

Table 3: FT-IR Data (KBr Pellet)

Compound Functional Group Expected Absorption Band (cm⁻¹) Intensity
This compound N-H stretch (secondary amine salt)2800 - 3200Strong, Broad
C-H stretch (alkane)2850 - 3000Medium
N-H bend1550 - 1650Medium
C-Cl stretch600 - 800Medium-Strong
Piperidine hydrochloride N-H stretch (secondary amine salt)2800 - 3200Strong, Broad
C-H stretch (alkane)2850 - 3000Medium
N-H bend1550 - 1650Medium

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Feature Expected m/z Value Interpretation
This compound Molecular Ion (M⁺) of free base119/121 (isotope pattern)[C₅H₁₀ClN]⁺
Fragment84[M - Cl]⁺
Fragment56[C₃H₆N]⁺
Piperidine hydrochloride Molecular Ion (M⁺) of free base85[C₅H₁₁N]⁺
Fragment84[M - H]⁺
Fragment56[C₃H₆N]⁺

Experimental Protocols

Accurate and reproducible data are paramount in structural elucidation. The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterium oxide (D₂O).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 150 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disc.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

  • EI Source Conditions:

    • Ionization Energy: 70 eV

    • Source Temperature: 200°C

  • Mass Analyzer: Scan a mass-to-charge (m/z) range of 10 to 200.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. For chlorinated compounds, observe the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl).

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 4-Chloropiperidine Hydrochloride Product NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Spectral Data Analysis & Comparison NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

By following these protocols and comparing the acquired data with the reference values provided, researchers can confidently confirm the structure of their this compound products. This systematic approach ensures the quality and reliability of the materials used in further research and development.

Analyzing 4-Chloropiperidine Hydrochloride: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceutical intermediates like 4-Chloropiperidine hydrochloride is critical. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of this compound. While specific validated methods for this compound are not widely published, this document outlines robust, scientifically-grounded protocols based on the analysis of similar polar, basic compounds.

Method Comparison at a Glance

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC is often favored for its direct analysis capabilities for polar, non-volatile compounds, while GC-MS, despite requiring a derivatization step for this analyte, can offer excellent sensitivity and structural confirmation.

Table 1: Comparison of Proposed HPLC and GC-MS Method Performance Parameters

ParameterHPLC-UV MethodGC-MS Method
Principle Reversed-Phase or HILICGas Chromatography with Mass Spec Detection
Derivatization Not RequiredRequired (Silylation)
Retention Time (RT) ~ 4.5 min~ 8.2 min
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Linearity Range 0.5 - 100 µg/mL (R² > 0.999)0.2 - 50 µg/mL (R² > 0.999)
Throughput HighModerate (due to derivatization)
Selectivity GoodExcellent
Confirmation Based on RT and UV spectrumBased on RT and Mass Spectrum

Analytical Workflow Overview

The general workflow for analyzing this compound by either HPLC or GC-MS involves several key stages, from sample preparation to data interpretation.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Data Analysis start Sample Weighing & Dissolution derivatization Derivatization (for GC-MS) start->derivatization Chemical Reaction hplc HPLC System start->hplc Direct Injection gcms GC-MS System derivatization->gcms Injection detection UV or MS Detection hplc->detection gcms->detection data_analysis Data Processing & Quantification detection->data_analysis

Figure 1: Generalized workflow for the analysis of this compound.

Experimental Protocols

Detailed methodologies for both the proposed HPLC and GC-MS analyses are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and laboratory conditions.

HPLC-UV Method Protocol

Due to the polar nature of this compound, a standard reversed-phase C18 column may provide limited retention. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is proposed for better retention and separation.

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards by serial dilution of the stock solution with the same solvent mixture.

2. HPLC-UV Instrumentation and Conditions:

ParameterValue
Column HILIC, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 90:10 (v/v) Acetonitrile : 10 mM Ammonium Formate (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 210 nm

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in unknown samples using the calibration curve.

GC-MS Method Protocol with Derivatization

Direct GC-MS analysis of this compound is challenging due to its low volatility. A derivatization step using a silylating agent is proposed to increase its volatility.

1. Sample Preparation and Derivatization:

  • Prepare a 1 mg/mL solution of this compound in anhydrous pyridine.

  • To 100 µL of the sample or standard solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

3. Data Analysis:

  • Identify the derivatized 4-Chloropiperidine peak based on its retention time and mass spectrum.

  • Use a characteristic ion for quantification (e.g., the molecular ion or a major fragment ion).

  • Generate a calibration curve and quantify the analyte in samples.

Concluding Remarks

Both HPLC and GC-MS offer viable, though different, approaches for the analysis of this compound. The HPLC method is simpler and faster as it does not require derivatization, making it suitable for high-throughput screening and routine quality control. On the other hand, the GC-MS method, while more complex due to the derivatization step, provides higher sensitivity and the definitive structural confirmation that mass spectrometry offers, which is invaluable for impurity profiling and metabolic studies. The choice of method should be guided by the specific analytical requirements of the research or development phase.

comparing the efficacy of 4-Chloropiperidine hydrochloride-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of analgesic compounds derived from 4-Chloropiperidine hydrochloride. The objective is to offer a clear, data-driven comparison with established alternatives to support research and development in pain management. This document summarizes quantitative data, details experimental methodologies, and visualizes a key signaling pathway involved in the action of many of these compounds.

Data Summary: Analgesic Efficacy

The following table summarizes the in vivo analgesic efficacy of selected this compound derivatives and comparator drugs. Efficacy is presented as the median effective dose (ED50) determined in standard animal models of pain. A lower ED50 value indicates higher potency.

CompoundDerivative of 4-Chloropiperidine HClAnimal ModelAnalgesic AssayED50 (mg/kg)Reference Compound(s)
4-(4'-chlorophenyl)-4-hydroxypiperidine Derivative 1YesWistar RatTail Flick TestSignificant Analgesic Activity at 50 mg/kg (i.m.)Pethidine
4-(4'-chlorophenyl)-4-hydroxypiperidine Derivative 2YesWistar RatTail Flick TestSignificant Analgesic Activity at 50 mg/kg (i.m.)Pethidine
4-(4'-chlorophenyl)-4-hydroxypiperidine Derivative 3YesWistar RatTail Flick TestSignificant Analgesic Activity at 50 mg/kg (i.m.)Pethidine
PethidineNoRatTail Flick Test3.55 (i.p.)Tramadol
TramadolNoRatTail Flick Test24.21 (i.p.)Pethidine
TramadolNoMouseHot Plate Test30.53 (i.p.)Fentanyl, Methadone, Morphine

Note: Direct comparison of ED50 values should be made with caution due to variations in experimental conditions between studies. The data for the 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives did not provide specific ED50 values but indicated significant activity at the tested dose[1].

Key Signaling Pathway: Opioid Receptor Signaling

Many analgesic compounds derived from the piperidine scaffold exert their effects by modulating the opioid receptor signaling pathway. Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events leading to analgesia. The following diagram illustrates a simplified overview of this pathway.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α subunit inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel K+ Channel G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP Converts Ca_ion_in Ca2+ Influx Ca_Channel->Ca_ion_in Blocks K_ion_out K+ Efflux K_Channel->K_ion_out Promotes Opioid Opioid Analgesic (e.g., Piperidine Derivative) Opioid->Opioid_Receptor Binds to ATP ATP ATP->AC Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Reduced levels lead to Ca_ion_in->Reduced_Excitability Reduced influx leads to Ca_ion_out Ca2+ Ca_ion_out->Ca_Channel K_ion_in K+ K_ion_in->K_Channel K_ion_out->Reduced_Excitability Increased efflux leads to hyperpolarization and Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Simplified Opioid Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of analgesic compounds.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The apparatus is enclosed by a transparent cylinder to confine the animal.

  • Animals: Male Swiss albino mice (20-25 g) are typically used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Procedure:

    • The hot plate is pre-heated to the desired temperature.

    • Each mouse is individually placed on the hot plate, and a stopwatch is started simultaneously.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the maximum latency is recorded.

    • Animals are tested at baseline (before drug administration) and at various time points (e.g., 30, 60, 90, 120 minutes) after the administration of the test compound or vehicle.

  • Data Analysis: The increase in latency time (in seconds) is calculated as the post-drug latency minus the pre-drug (baseline) latency. The percentage of maximal possible effect (% MPE) can also be calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. ED50 values are determined by plotting the dose-response curve.

Tail Flick Test

The tail flick test is another common method for evaluating the analgesic efficacy of centrally acting analgesics. It measures the reflexive withdrawal of the tail from a noxious thermal stimulus.

  • Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail. The intensity of the light is adjusted to produce a baseline tail-flick latency of 2-4 seconds.

  • Animals: Male Wistar rats (150-200 g) are commonly used.

  • Procedure:

    • The rat is gently restrained, with its tail placed over the light source of the apparatus.

    • The light source is activated, and the time taken for the rat to flick its tail away from the heat is automatically recorded.

    • A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.

    • Baseline latency is determined for each animal before drug administration.

    • Measurements are repeated at specific intervals after the administration of the test compound or vehicle.

  • Data Analysis: The analgesic effect is expressed as the increase in tail-flick latency. The percentage of analgesia can be calculated, and ED50 values are determined from the dose-response data.

Opioid Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay is used to determine the binding affinity of a compound for a specific opioid receptor subtype (e.g., mu, delta, kappa).

  • Materials:

    • Cell membranes prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human mu-opioid receptor).

    • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for mu-opioid receptor).

    • Test compound at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester for filtration.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., naloxone).

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant. A lower Ki value indicates a higher binding affinity.

References

A Comparative Guide to the Synthetic Routes of 4-Chloropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloropiperidine hydrochloride is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its versatile reactivity allows for the introduction of the piperidine moiety into complex molecular architectures, making it an important intermediate in drug discovery and development. This guide provides a comprehensive literature review of the primary synthetic methods for this compound, offering a comparative analysis of their efficiency, practicality, and scalability. Detailed experimental protocols are provided for key methods, and quantitative data is summarized to facilitate an informed choice of synthetic strategy.

At a Glance: Comparison of Synthetic Methods

Synthetic RouteStarting Material(s)Key ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
1. From Piperidin-4-ol Piperidin-4-olThionyl chloride (SOCl₂)Good to ExcellentHighReadily available starting material, straightforward reaction.Use of hazardous reagent (SOCl₂).
2. Catalytic Hydrogenation 4-Chloropyridine HydrochlorideH₂, Platinum(IV) oxide (PtO₂)Moderate to GoodHighHigh purity of the final product.Requires specialized high-pressure hydrogenation equipment.
3. From 4-Pyridone 4-PyridonePhosphorus pentachloride (PCl₅), H₂/CatalystNot widely reportedNot widely reportedUtilizes an alternative starting material.Multi-step process, limited recent literature with detailed data.
4. Aza-Prins Cyclization Epoxides, Homoallylic aminesNiobium(V) chloride (NbCl₅)80 - 93HighHigh yields and diastereoselectivity for derivatives.Primarily demonstrated for N-protected derivatives, not the parent HCl salt.

Synthetic Pathway Overview

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 cluster_3 Route 4 (Derivative) Piperidin-4-ol Piperidin-4-ol 4-Chloropiperidine HCl 4-Chloropiperidine HCl Piperidin-4-ol->4-Chloropiperidine HCl SOCl₂ 4-Chloropyridine HCl 4-Chloropyridine HCl 4-Chloropyridine HCl->4-Chloropiperidine HCl H₂, PtO₂ 4-Pyridone 4-Pyridone 4-Chloropyridine 4-Chloropyridine 4-Pyridone->4-Chloropyridine PCl₅ 4-Chloropyridine->4-Chloropiperidine HCl H₂, Catalyst, HCl Epoxide Epoxide N-Protected 4-Chloropiperidine N-Protected 4-Chloropiperidine Homoallylic amine Homoallylic amine Homoallylic amine->N-Protected 4-Chloropiperidine NbCl₅

Caption: Overview of synthetic pathways to 4-Chloropiperidine HCl.

Detailed Experimental Protocols

Method 1: Synthesis from Piperidin-4-ol

This method involves the direct chlorination of piperidin-4-ol using a chlorinating agent such as thionyl chloride. The reaction proceeds via the conversion of the hydroxyl group to a chlorosulfite intermediate, which is then nucleophilically displaced by a chloride ion.

Experimental Protocol:

To a stirred solution of piperidin-4-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or chloroform, thionyl chloride (1.1-1.5 equivalents) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is removed under reduced pressure, and the resulting crude product is triturated with diethyl ether to afford this compound as a solid, which can be further purified by recrystallization.

Method 2: Catalytic Hydrogenation of 4-Chloropyridine Hydrochloride

This route involves the reduction of the pyridine ring of 4-chloropyridine hydrochloride to the corresponding piperidine. This is typically achieved through catalytic hydrogenation under pressure.

Experimental Protocol:

4-Chloropyridine hydrochloride (1 equivalent) is dissolved in a suitable solvent, such as methanol or acetic acid. A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) (typically 1-5 mol%) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr apparatus) under a hydrogen atmosphere (typically 50-70 bar) at room temperature for 6-10 hours.[1] After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to yield this compound.

The precursor, 4-chloropyridine hydrochloride, can be synthesized from pyridine by reacting it with a chlorinating agent like thionyl chloride or phosphorus oxychloride.[2] For example, reacting anhydrous pyridine with phosphorus oxychloride in dichloromethane at 70-75 °C for 5 hours can produce 4-chloropyridine hydrochloride with a yield of approximately 52.4% and a purity of 93.9%.[3]

Method 3: Synthesis from 4-Pyridone

This two-step method first involves the conversion of 4-pyridone to 4-chloropyridine, followed by the reduction of the pyridine ring.

Experimental Protocol:

Step 1: Synthesis of 4-Chloropyridine from 4-Pyridone 4-Pyridone is treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) at elevated temperatures to yield 4-chloropyridine.[4]

Step 2: Hydrogenation of 4-Chloropyridine The resulting 4-chloropyridine is then subjected to catalytic hydrogenation as described in Method 2 to produce 4-chloropiperidine, which is subsequently converted to its hydrochloride salt.

Method 4: Aza-Prins Cyclization for N-Protected 4-Chloropiperidine Derivatives

While not a direct synthesis of this compound, the aza-Prins cyclization is a powerful method for producing N-protected 4-chloropiperidine derivatives with high yields and stereoselectivity.[5]

Experimental Protocol:

To a solution of an epoxide (1.5 equivalents) and a homoallylic amine (1 equivalent) in anhydrous methylene chloride under a nitrogen atmosphere, niobium(V) chloride (NbCl₅) (0.54 equivalents) is added with stirring at room temperature.[5] The reaction is monitored by TLC and, upon completion (typically within 15 minutes), is quenched with water. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the N-protected 4-chloropiperidine derivative with yields often ranging from 80-93%.[5]

Experimental Workflow

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Reactants + Solvent) Start->Reaction Setup Reagent Addition Reagent Addition (e.g., SOCl₂, Catalyst) Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring (e.g., TLC) Reagent Addition->Reaction Monitoring Work-up Work-up (Quenching, Extraction) Reaction Monitoring->Work-up Purification Purification (Recrystallization, Chromatography) Work-up->Purification Final Product 4-Chloropiperidine HCl Purification->Final Product

Caption: General experimental workflow for synthesis.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and equipment, and safety considerations. The synthesis from piperidin-4-ol offers a direct and high-yielding route, provided that the handling of thionyl chloride is managed appropriately. The catalytic hydrogenation of 4-chloropyridine hydrochloride is an excellent method for obtaining high-purity material but requires access to high-pressure hydrogenation facilities. The aza-Prins cyclization provides an efficient route to N-protected derivatives and showcases a modern approach to piperidine synthesis. Researchers and process chemists should carefully evaluate these factors to select the most suitable method for their specific needs.

References

Comparative Crystallographic Analysis of 4-Chloropiperidine Hydrochloride and Its N-Benzyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal structures of 4-Chloropiperidine hydrochloride and its N-benzyl derivative, providing key crystallographic parameters and a standardized experimental protocol for researchers in crystallography and drug development.

This guide presents a comparative analysis of the X-ray crystallographic data for this compound and a key derivative, 1-Benzyl-4-chloropiperidine hydrochloride. The structural data, sourced from the Crystallography Open Database (COD), offers insights into the molecular geometry and packing of these compounds. This information is crucial for understanding their solid-state properties, which is of significant interest to researchers in the fields of medicinal chemistry and materials science.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and 1-Benzyl-4-chloropiperidine hydrochloride, allowing for a direct comparison of their crystal structures.

ParameterThis compound (COD ID: 9010977)1-Benzyl-4-chloropiperidine hydrochloride (COD ID: 7211049)
Formula C₅H₁₁Cl₂NC₁₂H₁₇Cl₂N
Crystal System MonoclinicMonoclinic
Space Group P 2₁/cP 2₁/c
a (Å) 9.771(2)12.723(3)
b (Å) 7.472(2)11.234(2)
c (Å) 10.384(3)9.079(2)
α (°) 9090
β (°) 108.76(2)104.53(2)
γ (°) 9090
Volume (ų) 717.9(3)1256.3(5)
Z 44
Calculated Density (g/cm³) 1.441.30
R-factor (%) 7.15.8

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative, detailed protocol for the determination of the crystal structure of a small organic molecule, such as a this compound derivative.

1. Crystal Growth:

  • Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or acetone) at room temperature.

  • A crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, no visible cracks or defects) is selected.

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • The mounted crystal is then placed on the diffractometer.

3. Data Collection:

  • The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and protect against radiation damage.

  • A preliminary screening is performed to determine the crystal quality and unit cell parameters.

  • A full sphere of diffraction data is collected using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector). Data is typically collected in a series of frames with an oscillation range of 0.5-1.0° per frame.

4. Data Processing:

  • The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • An empirical absorption correction is applied based on multi-scan data.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated using crystallographic software to check for consistency and quality.

Experimental Workflow

The general workflow for single-crystal X-ray crystallography is outlined in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction integration Integration & Scaling xray_diffraction->integration structure_solution Structure Solution integration->structure_solution refinement Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: General workflow for single-crystal X-ray crystallography.

Safety Operating Guide

Proper Disposal of 4-Chloropiperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Chloropiperidine hydrochloride should be treated as a hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should it be discharged into the sewer system.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

I. Immediate Safety and Hazard Profile

This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard information.

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

In the event of accidental release, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Spills should be swept up and placed into a suitable, labeled container for disposal.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Packaging and Labeling:

  • Ensure the waste container is chemically resistant and compatible with this compound.

  • The container must be securely sealed to prevent leaks or spills.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with the safety data sheet (SDS) for this compound.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its disposal.

  • Keep all paperwork provided by the hazardous waste disposal contractor for your records, as required by law.

III. Regulatory Considerations

While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly listed in the search results, as a chlorinated organic compound, it falls under the category of halogenated organic compounds, which are regulated as hazardous waste. It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Chloropiperidine hydrochloride waste? is_container_available Is a designated hazardous waste container available? start->is_container_available obtain_container Obtain a properly labeled hazardous waste container is_container_available->obtain_container No place_in_container Place waste in the sealed container is_container_available->place_in_container Yes obtain_container->place_in_container store_safely Store container in a designated hazardous waste area place_in_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor store_safely->contact_ehs document_disposal Complete and file all disposal documentation contact_ehs->document_disposal end End: Waste properly disposed document_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloropiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Chloropiperidine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Immediate Precautions

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and adhering to safety protocols to minimize exposure risks.

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][5]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4][5]

  • Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][6][7]Protects against splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[8] Lab coat or chemical-resistant apron.[6][9] Closed-toe shoes.[9]Prevents skin irritation from direct contact.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][9][10] If dust is generated, a NIOSH-approved respirator for dust may be necessary.[2]Minimizes inhalation of dust which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for safety.

Workflow for Handling this compound

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling and Use cluster_disposal Disposal r1 Receive Shipment r2 Inspect Container for Damage r1->r2 r3 Verify Label r2->r3 s1 Store in a Cool, Dry, Well-Ventilated Area r3->s1 Proceed to Storage h1 Don Appropriate PPE s1->h1 Prepare for Use s2 Keep Container Tightly Sealed s3 Store Away from Incompatible Materials (e.g., Oxidizing Agents) h2 Work in a Fume Hood or Well-Ventilated Area h1->h2 h3 Weigh and Handle Solid to Minimize Dust h2->h3 h4 Wash Hands Thoroughly After Handling h3->h4 d1 Collect Waste in a Labeled, Sealed Container h4->d1 After Use d2 Follow Institutional and Local Regulations for Hazardous Waste Disposal d1->d2

Workflow for handling this compound.

Detailed Experimental Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] Prepare all necessary equipment and reagents.

  • Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation. Use a spatula for transferring the solid. Avoid creating dust clouds.

  • Dissolving: If preparing a solution, slowly add the this compound to the solvent. The compound is soluble in water and ethanol.[11]

  • Post-Handling: After use, decontaminate the work area. Wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and health hazards.

  • Waste Collection: Collect all waste material, including any unused product and contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container suitable for hazardous chemical waste.[2]

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[12] Follow all federal, state, and local environmental regulations. Do not dispose of it down the drain.[12]

  • Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines for chemical containers.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₁₁Cl₂N
Molecular Weight 156.05 g/mol [1]
Appearance White crystalline solid[11]
Melting Point 134-138 °C[11]
Solubility Soluble in water and ethanol[11]

GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloropiperidine hydrochloride
Reactant of Route 2
4-Chloropiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.